Technical Documentation Center

2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde
  • CAS: 1381944-80-4

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic and Structural Analysis of 2-Chloro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzaldehyde

Executive Summary & Chemical Significance 2-Chloro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzaldehyde (CAS: 1381944-80-4) is a highly versatile synthetic intermediate widely utilized in medicinal chemistry and drug discove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

2-Chloro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzaldehyde (CAS: 1381944-80-4) is a highly versatile synthetic intermediate widely utilized in medicinal chemistry and drug discovery[1]. Featuring a "push-pull" electronic system—comprising an electron-withdrawing aldehyde and an electron-donating piperazine ring—this scaffold is a privileged pharmacophore. It is frequently employed in the synthesis of kinase inhibitors, GPCR ligands, and various central nervous system (CNS) agents[2][3].

This technical guide provides an in-depth analysis of the compound's spectroscopic signatures (NMR, FT-IR, and ESI-MS) and details a self-validating synthetic protocol governed by the principles of Nucleophilic Aromatic Substitution (SNAr)[4][5].

Mechanistic Synthesis & Self-Validating Protocol

The Causality of SNAr in Fluorobenzaldehydes

The synthesis of this compound relies on the SNAr reaction between 2-chloro-4-fluorobenzaldehyde and 1-(2-hydroxyethyl)piperazine[4][6]. The regioselectivity and feasibility of this reaction are dictated by specific electronic effects:

  • Electrophilic Activation: The aldehyde group at C-1 exerts a strong resonance-withdrawing effect (-M), which severely depletes electron density at the para position (C-4).

  • Leaving Group Dynamics: Fluorine is an exceptional leaving group in SNAr reactions due to its high electronegativity, which stabilizes the anionic Meisenheimer complex intermediate[5][7]. The chlorine atom at C-2 provides inductive withdrawal (-I) but is not displaced because it lacks the necessary para-activation from the aldehyde and is a poorer leaving group than fluorine in this context[4].

SNAr_Workflow A 2-Chloro-4-fluorobenzaldehyde (Electrophile) B 1-(2-Hydroxyethyl)piperazine (Nucleophile) C K2CO3, DMF, 80°C (SNAr Conditions) D Meisenheimer Complex (Stabilized Intermediate) C->D Nucleophilic Attack E Fluoride Elimination (Rate-determining step) D->E F Aqueous Workup & Extraction (EtOAc/H2O) E->F G Purified 2-Chloro-4-[4-(2-hydroxyethyl) piperazin-1-yl]benzaldehyde F->G Column Chromatography AB AB AB->C

Synthetic workflow and SNAr mechanism for the target benzaldehyde derivative.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure high-fidelity results.

Step-by-Step Methodology:

  • Reagent Assembly: In a 100 mL round-bottom flask, dissolve 2-chloro-4-fluorobenzaldehyde (1.0 eq, 10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF)[4].

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.0 eq). Causality: K2CO3 acts as an acid scavenger to neutralize the HF generated, preventing the protonation of the nucleophilic piperazine[7].

  • Nucleophile Addition: Add 1-(2-hydroxyethyl)piperazine (1.2 eq) dropwise.

  • Thermal Activation: Heat the mixture to 80 °C under nitrogen for 12 hours. Causality: DMF is a polar aprotic solvent that perfectly solvates the potassium cations while leaving the carbonate highly active. It also stabilizes the highly polar Meisenheimer complex. 80 °C provides the exact thermal energy required to overcome the activation barrier of fluoride displacement without degrading the aldehyde[4][7].

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 95:5 DCM:MeOH). The starting material (Rf ~0.8) must completely disappear, replaced by a highly polar product spot (Rf ~0.3). This visually validates reaction completion.

  • Workup: Cool to room temperature, dilute with 50 mL ethyl acetate, and wash with distilled water (3 × 50 mL) and brine (1 × 50 mL). Causality: Multiple aqueous washes are critical to completely partition the DMF into the aqueous layer, preventing solvent contamination in subsequent NMR analysis.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography to yield the product.

Spectroscopic Data & Structural Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is defined by the "push-pull" nature of the aromatic ring. The aldehyde (-M, -I) heavily deshields the ortho proton (H-6), pushing it downfield. Conversely, the piperazine nitrogen (+M) donates electron density into the ring, significantly shielding the protons ortho to it (H-3 and H-5)[8][9].

Table 1: 1H and 13C NMR Assignments (400 MHz / 100 MHz, CDCl3)

NucleusShift (ppm)MultiplicityJ-Coupling (Hz)Structural Assignment & Causality
1H 10.32Singlet (s)-CHO : Highly deshielded by C=O diamagnetic anisotropy.
1H 7.82Doublet (d)8.8H-6 (Ar) : Deshielded by the ortho aldehyde group.
1H 6.85Doublet (d)2.4H-3 (Ar) : Shielded by ortho piperazine (+M effect).
1H 6.78D. of Doublets (dd)8.8, 2.4H-5 (Ar) : Shielded by ortho piperazine (+M effect).
1H 3.68Triplet (t)5.4CH2-OH : Deshielded by adjacent electronegative oxygen.
1H 3.42Multiplet (m)-4H, Piperazine (N-Ar) : Deshielded by aromatic ring proximity.
1H 2.65Multiplet (m)-4H, Piperazine (N-alkyl) : Aliphatic amine region.
1H 2.58Triplet (t)5.4N-CH2 (Alkyl) : Standard aliphatic amine shift.
13C 188.4--C=O : Carbonyl carbon.
13C 154.2--C-4 (Ar) : Directly attached to the electron-donating nitrogen.
13C 138.5--C-2 (Ar) : Directly attached to the chlorine atom.
13C 59.4--C-OH : Hydroxyethyl terminal carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups present in the purified compound[9].

Table 2: Key FT-IR Vibrational Modes (ATR, cm-1)

Wavenumber (cm-1)Peak ShapeVibrational Assignment
~3350Broad, strongO-H stretch : Confirms the presence of the hydroxyethyl group.
~2850, 2750Weak, sharpC-H stretch (Aldehyde) : Fermi resonance characteristic of -CHO.
~1685Sharp, strongC=O stretch : Conjugated aldehyde carbonyl.
~1590, 1550VariableC=C stretch : Aromatic ring framework.
~1230MediumC-N stretch : Aryl-piperazine bond.
~820StrongC-Cl stretch : Aryl chloride bond.

Mass Spectrometry (ESI-MS) & Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS) serves as the final validation checkpoint. The exact mass for C13H17ClN2O2 is 268.0979 Da. In positive ion mode, the dominant species is the protonated molecular ion [M+H]+ at m/z 269.10 [2]. The presence of the 37Cl isotope will yield an M+2 peak at m/z 271.10 in a characteristic 3:1 ratio.

MS_Fragmentation M Molecular Ion[M+H]+ m/z 269.10 F1 Loss of H2O m/z 251.09 M->F1 -18 Da F2 Loss of C2H5OH m/z 223.06 M->F2 -46 Da F3 Piperazine Cleavage m/z 140.00 M->F3 -129 Da

Proposed ESI-MS fragmentation pathways for the [M+H]+ ion (m/z 269.10).

Fragmentation Causality: The primary fragmentation pathway involves the loss of water (-18 Da) from the terminal hydroxyethyl group, driven by the formation of a stable aziridinium-like intermediate or an alkene. Harsher collision-induced dissociation (CID) leads to the cleavage of the entire hydroxyethyl moiety (-46 Da) or the fragmentation of the piperazine ring itself[2].

References

  • NextSDS Chemical Database.2-Chloro-4-[4-(2-hydroxyethyl)
  • Sigma-Aldrich / Merck.2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde (CAS: 1381944-80-4). URL: https://www.sigmaaldrich.com
  • Molecules (MDPI).Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives. 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8197055/
  • Journal of Medicinal Chemistry (ACS).Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity. 2022. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01740
  • Organic Process Research & Development (ACS).An Improved Synthesis of 4-(1-Piperazinyl)benzo[b]thiophene Dihydrochloride. 2015. URL: https://pubs.acs.org/doi/10.1021/op500388g

Sources

Exploratory

Tuning Carbonyl Electrophilicity: A Technical Guide to Substituent Effects in Benzaldehydes and Their Applications in Drug Discovery

Introduction: The Electronic Architecture of Benzaldehydes In the realm of physical organic chemistry and rational drug design, the benzaldehyde scaffold serves as a quintessential model for understanding structure-react...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Electronic Architecture of Benzaldehydes

In the realm of physical organic chemistry and rational drug design, the benzaldehyde scaffold serves as a quintessential model for understanding structure-reactivity relationships. The reactivity of the aldehydic carbonyl group is fundamentally governed by the electrophilicity of its carbon atom. By introducing substituents onto the aromatic ring, chemists can predictably modulate this electrophilicity through a delicate interplay of inductive ( I ) and resonance ( R ) effects.

This whitepaper provides an in-depth analysis of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) perturb the electronic landscape of benzaldehydes. Furthermore, it bridges these fundamental physicochemical principles with modern applications in the discovery of Targeted Covalent Inhibitors (TCIs).

Quantifying Electronic Perturbations: The Hammett Equation

The quantitative assessment of substituent effects is anchored by the Hammett equation ( log(k/k0​)=ρσ ), a linear free-energy relationship (LFER) that correlates reaction rates with electronic structure[1].

  • Electron-Withdrawing Groups (EWGs): Substituents such as −NO2​ or −CN possess positive Hammett constants ( σ ). They withdraw electron density from the π -system, which sequentially increases the partial positive charge ( δ+ ) on the carbonyl carbon. Causally, this lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly reducing the activation energy required for nucleophilic attack[2].

  • Electron-Donating Groups (EDGs): Substituents like −OCH3​ or −OH have negative σ values. Through resonance, they donate electron density into the aromatic ring, which delocalizes onto the carbonyl oxygen. This raises the LUMO energy, stabilizing the ground state and dampening the electrophilicity of the carbonyl carbon[2].

G EWG EWG (-NO2) Withdraws e- Carbonyl Carbonyl Carbon (Electrophile) EWG->Carbonyl Increases +δ charge EDG EDG (-OCH3) Donates e- EDG->Carbonyl Decreases +δ charge HighReact High Reactivity (k/k0 > 1) Carbonyl->HighReact EWG Pathway LowReact Low Reactivity (k/k0 < 1) Carbonyl->LowReact EDG Pathway

Electronic modulation of carbonyl electrophilicity by aromatic substituents.

Spectroscopic Signatures of Electronic Effects

The redistribution of electron density is not merely a kinetic phenomenon; it leaves distinct, quantifiable signatures across spectroscopic modalities.

  • Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl bond ( νC=O​ ) is a direct measure of its bond order. EWGs limit the contribution of the dipolar resonance structure ( C+−O− ), increasing the double-bond character and shifting the absorption to higher wavenumbers. Conversely, EDGs stabilize the dipolar form, increasing single-bond character and shifting νC=O​ to lower frequencies[3].

  • Nuclear Magnetic Resonance (NMR): The aldehydic proton is highly sensitive to the shielding effects of the π -electron cloud. EWGs pull electron density away, deshielding the proton and shifting the 1 H NMR signal downfield (higher ppm). EDGs shield the proton, resulting in an upfield shift (lower ppm)[3].

Table 1: Spectroscopic and Kinetic Data of Substituted Benzaldehydes

The following table summarizes the correlation between Hammett constants, relative Wittig reaction rates, and typical spectroscopic shifts.

SubstituentHammett Constant ( σp​ )Relative Wittig Rate ( k/k0​ )[2]Typical IR νC=O​ (cm −1 )Typical 1 H NMR δCHO​ (ppm)
p -NO 2​ (EWG) +0.7814.70~1715~10.15
p -Cl (Mild EWG) +0.232.75~1709~10.00
H (Reference) 0.001.00~1705~10.01
p -CH 3​ (Mild EDG) -0.170.45~1701~9.95
p -OCH 3​ (EDG) -0.270.22~1695~9.88

Kinetic Implications in Organic Synthesis

The practical impact of these electronic effects is most evident in nucleophilic addition reactions. For example, in the Wittig reaction, the highly electrophilic p -nitrobenzaldehyde reacts nearly 15 times faster than unsubstituted benzaldehyde. In stark contrast, the electron-rich p -methoxybenzaldehyde reacts at roughly one-fifth the baseline rate[2].

Protocol 1: Comparative Kinetic Profiling of the Wittig Reaction

To empirically validate the kinetic impact of substituents, the following self-validating protocol utilizes a visual indicator of ylide formation alongside precise chromatographic tracking.

  • Ylide Generation: Suspend 1.0 equivalent of benzyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool to 0 °C and add 1.05 equivalents of n -butyllithium dropwise. Self-Validation Step: The immediate formation of a vibrant orange/red solution visually confirms the successful deprotonation and generation of the active ylide[2].

  • Substrate Addition: Prepare equimolar solutions of the target substituted benzaldehyde and an internal standard (e.g., biphenyl) in anhydrous THF. Inject this mixture into the ylide solution to initiate the reaction.

  • Kinetic Monitoring: Withdraw 50 μ L aliquots at predefined time intervals (e.g., 2, 5, 10, 20, 30 minutes). Immediately quench each aliquot in a vial containing saturated aqueous ammonium chloride to halt the reaction.

  • Analysis: Extract the quenched aliquots with ethyl acetate and analyze the organic layer via GC-MS or HPLC. Plot the natural log of the remaining aldehyde concentration versus time to determine the pseudo-first-order rate constant ( kobs​ ).

Strategic Application in Drug Discovery: Targeted Covalent Inhibitors

In contemporary medicinal chemistry, the rational design of Targeted Covalent Inhibitors (TCIs) relies heavily on tuning the reactivity of electrophilic "warheads"[4]. While acrylamides dominate the landscape for targeting cysteine residues[5], substituted benzaldehydes and their derivatives (such as Schiff bases or vinyl ketones) offer a highly tunable alternative for the reversible or irreversible covalent modification of nucleophilic residues (e.g., Lysine, Cysteine)[6].

Causality in Warhead Design: The success of a covalent drug hinges on the delicate balance between reactivity and selectivity. An overly reactive warhead (e.g., an unsubstituted highly electrophilic group) will indiscriminately bind to off-target proteins, leading to severe toxicity. Conversely, an under-reactive warhead will fail to achieve the necessary pharmacodynamic efficacy. By strategically appending specific EDGs or EWGs to a benzaldehyde-derived warhead, medicinal chemists can fine-tune the intrinsic reactivity ( kinact​ ) to perfectly match the local microenvironment of the target protein's binding pocket[4].

Workflow Target 1. Target Identification (Nucleophilic Cys/Lys) Warhead 2. Warhead Selection (Benzaldehyde Scaffold) Target->Warhead Tuning 3. Electrophilicity Tuning (Hammett σ Optimization) Warhead->Tuning Validation 4. Kinetic Validation (k_inact / K_I Assay) Tuning->Validation

Workflow for designing targeted covalent inhibitors using tunable electrophiles.

Protocol 2: Synthesis and Validation of Benzaldehyde-Derived Schiff Base Inhibitors

This protocol outlines the synthesis of Schiff base derivatives—a common intermediate or warhead in enzyme inhibition—and the validation of their structural integrity.

  • Condensation Reaction: In a round-bottom flask, dissolve 10 mmol of the substituted benzaldehyde and 10 mmol of the target primary amine (e.g., a fragment mimicking a lysine side chain or an active-site probe) in 20 mL of absolute ethanol. Add a catalytic amount of glacial acetic acid (2-3 drops) to activate the carbonyl carbon[3].

  • Reflux and Crystallization: Reflux the mixture for 2–4 hours while monitoring via TLC (Hexane:EtOAc). Upon completion, cool the mixture to 0 °C to induce crystallization. Filter the precipitate and recrystallize from hot ethanol.

  • Spectroscopic Validation:

    • FT-IR: Confirm the complete consumption of the starting material by the disappearance of the aldehydic C=O stretch (~1700 cm −1 ) and the emergence of the characteristic azomethine C=N stretch between 1613–1698 cm −1 [3].

    • NMR: Verify the structure via 1 H NMR by locating the distinct azomethine proton singlet, typically shifted to δ 8.46–9.81 ppm depending on the electronic nature of the original substituents[3].

  • Biochemical Assay: Incubate the validated compound with the target enzyme at varying concentrations. Measure the time-dependent loss of enzymatic activity to calculate the inactivation rate ( kinact​ ) and the binding affinity ( KI​ ).

Conclusion

The electronic manipulation of substituted benzaldehydes is a masterclass in applied physical organic chemistry. By leveraging the predictive power of the Hammett equation and validating structural changes through rigorous spectroscopic analysis, researchers can precisely control molecular reactivity. In the high-stakes arena of drug discovery, this fundamental understanding is not just an academic exercise—it is the critical mechanism by which safe, selective, and potent targeted covalent inhibitors are engineered.

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem Source: BenchChem URL
  • Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength Source: ACS Publications URL
  • Investigation into the Thermal Response and Pharmacological Activity of Substituted Schiff Bases on α-Amylase and α-Glucosidase Source: MDPI URL
  • Covalent Inhibitors: To Infinity and Beyond Source: ACS Publications URL
  • Source: NIH (PMC)
  • Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?

Sources

Protocols & Analytical Methods

Method

The Vilsmeier-Haack Reaction: A Comprehensive Guide to the Synthesis of Substituted Benzaldehydes

Introduction: The Enduring Utility of a Classic Formylation The Vilsmeier-Haack reaction, a cornerstone of synthetic organic chemistry, provides a powerful and versatile method for the formylation of electron-rich aromat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Utility of a Classic Formylation

The Vilsmeier-Haack reaction, a cornerstone of synthetic organic chemistry, provides a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction has become an indispensable tool for introducing a formyl group (-CHO) onto an aromatic ring, yielding substituted benzaldehydes that are crucial intermediates in the production of pharmaceuticals, dyes, and fine chemicals.[3][6][7][8] Its enduring appeal lies in the use of readily available and economical reagents, coupled with generally mild reaction conditions.[1][9]

This guide offers an in-depth exploration of the Vilsmeier-Haack reaction, from its underlying mechanism to detailed, field-proven protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this classic transformation in their synthetic endeavors.

The Scientific Bedrock: Unraveling the Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in a well-defined, three-stage mechanism: the formation of a potent electrophile known as the "Vilsmeier reagent," followed by an electrophilic attack on the activated aromatic substrate, and culminating in hydrolysis to unveil the aldehyde.[10][11]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide.[12] Phosphorus oxychloride (POCl₃) is the most frequently employed activating agent, though others like thionyl chloride or oxalyl chloride can also be used.[2][3] The oxygen of DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. Subsequent rearrangement and elimination of a chloride ion generates a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[4][13][14]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring, activated by electron-donating groups (e.g., -NR₂, -OR), attacks the electrophilic carbon of the Vilsmeier reagent.[2][4][10][13] This step, a classic electrophilic aromatic substitution, disrupts the aromaticity of the ring, forming a sigma complex. Aromaticity is then restored through the deprotonation of the ring, typically facilitated by the displaced chloride ion or another basic species in the mixture.[2][4] This results in the formation of a new iminium salt intermediate.

  • Hydrolysis to the Aldehyde: The final stage of the reaction involves the work-up, where the addition of water hydrolyzes the iminium salt.[2][12][13] This process liberates the desired substituted benzaldehyde and a secondary amine salt.

The entire mechanistic sequence is depicted below.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Sigma_Complex Sigma Complex Aromatic_Ring Electron-Rich Aromatic Ring Aromatic_Ring->Sigma_Complex + Vilsmeier Reagent Iminium_Intermediate Iminium Salt Intermediate Sigma_Complex->Iminium_Intermediate - H⁺ Aldehyde Substituted Benzaldehyde Iminium_Intermediate->Aldehyde + H₂O Water H₂O (Work-up) Experimental_Workflow start Start reagent_prep 1. Vilsmeier Reagent Preparation (in situ) (0-5 °C) start->reagent_prep substrate_add 2. Add N,N-dimethylaniline dropwise reagent_prep->substrate_add reaction 3. Heat Reaction Mixture (e.g., steam bath, 2h) substrate_add->reaction workup 4. Quench on Ice (Highly Exothermic!) reaction->workup neutralize 5. Neutralization workup->neutralize extract 6. Extraction neutralize->extract dry 7. Dry & Concentrate extract->dry purify 8. Purification (Recrystallization) dry->purify end End Product purify->end

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Step-by-Step Procedure:

  • Preparation of the Vilsmeier Reagent (In Situ):

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, place anhydrous DMF (3.6 equivalents). [8] * Cool the flask in an ice-salt bath to 0-5 °C.

    • With vigorous stirring, add POCl₃ (1.1 equivalents) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. [8]An exothermic reaction will occur, and the mixture will become thick and may solidify. Stir for an additional 30-60 minutes at this temperature to ensure complete formation of the reagent.

  • Formylation Reaction:

    • To the prepared Vilsmeier reagent, add N,N-dimethylaniline (1.0 equivalent) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and heat the reaction mixture using a steam bath or heating mantle. [8]The solid should redissolve upon heating.

    • Continue to stir the reaction mixture at this elevated temperature for approximately 2 hours. [8]Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker (at least 5 times the volume of the reaction mixture), prepare a slurry of crushed ice and water.

    • CAREFULLY and SLOWLY , pour the cooled reaction mixture onto the vigorously stirred crushed ice. [8][12]This "reverse quench" is critical for controlling the exotherm from the hydrolysis of excess POCl₃.

    • Once the addition is complete, neutralize the acidic solution by slowly adding a saturated solution of sodium acetate or a dilute sodium hydroxide solution until the pH is approximately 6-7.

    • The product, p-dimethylaminobenzaldehyde, will often precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification:

    • If the product was isolated as a solid, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • If the product remains in solution after neutralization, transfer the mixture to a separatory funnel and extract several times with a suitable organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

Data at a Glance: Reaction Parameters for Substituted Benzenes

The efficiency of the Vilsmeier-Haack reaction is dependent on several factors. The following table summarizes typical conditions for various electron-rich substrates.

SubstrateActivating Group(s)Molar Ratio (Substrate:POCl₃:DMF)Temperature (°C)Reaction Time (h)Yield (%)Reference
N,N-Dimethylaniline-N(CH₃)₂1 : 1.1 : 3.60-5, then heat280-84[8]
Resorcinol1,3-di-OHN/A-15 to 323High[15]
Anisole-OCH₃N/AN/AN/AModerate[4]
1,3-Dimethoxybenzene1,3-di-OCH₃N/AN/AN/AHighN/A

Note: "N/A" indicates that specific, consistently cited quantitative data was not available in the initial search results, though the substrates are known to be reactive.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction or Low Yield 1. Inactive Vilsmeier reagent due to moisture. 2. Decomposed POCl₃. 3. Substrate is not sufficiently electron-rich.1. Ensure all glassware is oven-dried and use anhydrous solvents. [16] 2. Use a fresh bottle or freshly distilled POCl₃. 3. Confirm the substrate's reactivity; more forcing conditions (higher temperature) may be needed, but this increases safety risks. [16]
Formation of Multiple Products 1. Over-formylation at multiple sites. 2. Side reactions with other functional groups.1. Adjust the stoichiometry; try using a slight excess of the substrate relative to the Vilsmeier reagent. [16] 2. Protect sensitive functional groups on the substrate prior to the reaction. [16]
Uncontrolled Exotherm 1. Addition of reagents is too fast. 2. Inefficient cooling. 3. Quenching procedure is incorrect.1. Maintain slow, dropwise addition, especially during reagent preparation. 2. Ensure the cooling bath is maintained at the target temperature. 3. Always add the reaction mixture to ice (reverse quench), never the other way around. [12]

Conclusion: A Timeless Tool for Modern Synthesis

The Vilsmeier-Haack reaction remains a highly relevant and powerful method for the synthesis of substituted benzaldehydes. Its operational simplicity, cost-effectiveness, and broad applicability to electron-rich systems ensure its continued use in both academic research and industrial drug development. [6][17]By understanding the nuances of its mechanism, adhering to rigorous safety protocols, and optimizing reaction conditions, scientists can effectively harness this classic transformation to build the molecular architectures required for the next generation of chemical innovation.

References

  • Rajput, A. P., & Girase, P. D. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES. Retrieved March 21, 2026, from

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved March 21, 2026, from [Link]

  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - Academia.edu. Retrieved March 21, 2026, from [Link]

  • (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Retrieved March 21, 2026, from [Link]

  • Mishra, R., et al. (2026, February 20). Unleashing the Power of Vilsmeier–Haack Reaction in Synthesis of Heterocycles (A Review). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Tyagi, S., et al. (2024, February 1). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148. Retrieved March 21, 2026, from [Link]

  • (n.d.). Vilsmeier-Haack Reaction - Master Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • Li, J., et al. (2022, November 8). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • (n.d.). Vilsmeier–Haack reaction - Wikipedia. Retrieved March 21, 2026, from [Link]

  • (n.d.). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Science of Synthesis. Retrieved March 21, 2026, from [Link]

  • (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. Retrieved March 21, 2026, from [Link]

  • (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved March 21, 2026, from [Link]

  • (2023, April 23). Vilsmeier-Haack Reaction - Chemistry Steps. Retrieved March 21, 2026, from [Link]

  • (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. PMC. Retrieved March 21, 2026, from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved March 21, 2026, from [Link]

  • (n.d.). Vilsmeier haack rxn [PPTX]. Slideshare. Retrieved March 21, 2026, from [Link]

  • (2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry [Video]. YouTube. Retrieved March 21, 2026, from [Link]

  • (n.d.). Organic Syntheses Procedure. Retrieved March 21, 2026, from [Link]

  • (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Retrieved March 21, 2026, from [Link]

  • Chahal, M., et al. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved March 21, 2026, from [Link]

  • (2005, November 3). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved March 21, 2026, from [Link]

  • (n.d.). Vilsmeier-Haack Reaction - Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • (2019, July 20). Preparing Vilsmeier reagent?. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Ali, T. E., & Abdel-Kariem, S. M. (2012). Vilsmeier-Haack Reaction of Phosphonic Dihydrazide: Synthesis of 4- {[(Dimethyl)azanylidenonium Chloride] Methyl} Amino-2,3-Dihydro-3-Oxo-4H. International Journal of Materials and Chemistry, 2(5), 192-196. Retrieved March 21, 2026, from [Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Strategic Importance in Drug Discovery The N-aryl piperazine scaffold is a privileged pharmacophore in medicinal chemistry, ranking among the most frequently utilized nitrogen heterocycles in U.S. FDA-approved drugs[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Discovery

The N-aryl piperazine scaffold is a privileged pharmacophore in medicinal chemistry, ranking among the most frequently utilized nitrogen heterocycles in U.S. FDA-approved drugs[1]. This structural motif is central to the efficacy of numerous therapeutics, including the leukemia drug Venetoclax and various treatments for depression, anxiety, and Parkinson's disease[2][3].

Historically, the synthesis of N-aryl piperazines relied on classical nucleophilic aromatic substitution (SNAr), which is severely limited by the requirement for highly electron-deficient aryl halides and harsh reaction conditions[4]. The advent of the palladium-catalyzed Buchwald-Hartwig (B-H) amination revolutionized this process, providing a universal, mild, and highly efficient method for C–N bond formation across a broad spectrum of electronically diverse aryl halides[5][6].

Mechanistic Causality & Catalyst Selection

To successfully execute a Buchwald-Hartwig amination, one must understand the causality driving the catalytic cycle. The reaction is not a simple mixing of reagents; it is a finely tuned sequence of oxidative addition, amine coordination, deprotonation, and reductive elimination[3][7].

CatalyticCycle Pd0 1. Active Pd(0) Catalyst (e.g., Pd(0)L_n) OxAdd 2. Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd + Ar-X PdII_Ar 3. Ar-Pd(II)-X Complex OxAdd->PdII_Ar AmineCoord 4. Amine Coordination (Piperazine Binding) PdII_Ar->AmineCoord + HN(R)R' Deprot 5. Deprotonation (Base removes HX) AmineCoord->Deprot PdII_Amido 6. Ar-Pd(II)-NR2 Complex Deprot->PdII_Amido + Base RedElim 7. Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Piperazine Product RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic intermediates.

The Logic Behind Reagent Selection
  • Palladium Source: Pd2(dba)3 is the standard pre-catalyst for generating the active Pd(0) species[7]. However, modern protocols increasingly utilize Palladacycle Precatalysts (e.g., RuPhos Pd G3) because they rapidly and quantitatively generate the active mono-ligated Pd(0) species, preventing catalyst aggregation and degradation[8].

  • Ligand Architecture: Piperazine is a secondary amine. During the catalytic cycle, secondary amines are prone to β-hydride elimination (leading to reduced aryl byproducts) or product inhibition (where the newly formed N-aryl piperazine binds to Pd and poisons the catalyst)[7]. To counteract this, bulky, electron-rich dialkylbiaryl phosphine ligands like RuPhos or rigid bidentate ligands like XantPhos are deployed. Their steric bulk forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, effectively outcompeting side reactions[8][9].

  • Base Dynamics: The base must be strong enough to deprotonate the Pd-coordinated amine but non-nucleophilic to avoid competing with piperazine for the aryl halide. Sodium tert-butoxide (NaOtBu) is the gold standard[7]. In nonpolar solvents like toluene, the base must be anionic to expel the halide leaving group and facilitate the formation of the Pd-amido complex[10]. For base-sensitive functional groups (e.g., esters), weaker bases like Cs2CO3 or K3PO4 are utilized[11].

Quantitative Optimization Data

The following table synthesizes quantitative optimization parameters for the coupling of piperazine derivatives, demonstrating how specific reagent combinations dictate reaction efficiency[8][9][11].

Palladium SourceLigandBaseSolventTemp (°C)TimeYield (%)Mechanistic Rationale
Pd2(dba)3 (2 mol%)BINAPNaOtBuToluene10012 h65%First-generation conditions; prone to product inhibition and longer reaction times.
Pd(OAc)2 (2 mol%)XantPhosCs2CO3Dioxane1008 h82%Bidentate ligand increases reductive elimination rate; milder base tolerates sensitive substrates.
Pd2(dba)3 (1 mol%)RuPhosNaOtBuToluene854 h94%Bulky, electron-rich ligand prevents catalyst poisoning and accelerates C-N coupling.
RuPhos Pd G3 (1 mol%)RuPhosLHMDSTHF651 h96%Precatalyst ensures rapid generation of active Pd(0); allows for lower thermal activation.
Pd2(dba)3 (2 mol%)RuPhosNaOtBuNeat10010 min88%Solvent-free conditions utilizing unprotected piperazine in excess to minimize bis-arylation[9].

Self-Validating Experimental Protocol

To prevent the bis-arylation of unprotected piperazine, this protocol utilizes N-Boc-piperazine [11]. Protecting one nitrogen ensures strict mono-arylation and simplifies downstream purification.

ExperimentalWorkflow Step1 1. System Preparation Oven-dried glassware under Ar/N2 Step2 2. Reagent Loading Aryl Halide, N-Boc-piperazine, Base Step1->Step2 Step3 3. Catalyst Activation Add Pd Precatalyst & Ligand in Solvent Step2->Step3 Step4 4. Thermal Reaction Heat to 80-110°C, Monitor via LC-MS Step3->Step4 Step5 5. Aqueous Work-Up Quench, Extract (EtOAc), Dry (Na2SO4) Step4->Step5 Step6 6. Purification Flash Chromatography (Silica Gel) Step5->Step6

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig synthesis of N-aryl piperazines.

Step-by-Step Methodology

Materials Required: Aryl halide (1.0 equiv), N-Boc-piperazine (1.2 equiv), Pd2(dba)3 (1.5 mol%), RuPhos (3.0 mol%), NaOtBu (1.5 equiv), Anhydrous Toluene (0.2 M).

  • System Preparation (Critical for Pd(0) Integrity):

    • Oven-dry a Schlenk tube at 120 °C for at least 2 hours. Cool under a continuous stream of Argon. Causality: Pd(0) is highly susceptible to atmospheric oxygen, which irreversibly oxidizes it to inactive Pd(II) oxide[11].

  • Reagent Loading:

    • Add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and NaOtBu (1.5 equiv) to the Schlenk tube.

  • Catalyst Pre-Activation:

    • In a separate, inert vial, dissolve Pd2(dba)3 (1.5 mol%) and RuPhos (3.0 mol%) in a minimal volume of anhydrous toluene. Stir for 5 minutes. Self-Validation: The solution will transition from a dark reddish-purple (unligated Pd) to a deep orange/red, indicating the formation of the active Pd(0)-RuPhos complex.

  • Reaction Execution:

    • Seal the Schlenk tube, evacuate, and backfill with Argon (repeat 3x).

    • Inject the pre-activated catalyst solution and the remaining anhydrous toluene via syringe.

    • Heat the reaction mixture to 85 °C in an oil bath.

  • Monitoring & Self-Validation:

    • Stir for 2–4 hours. Monitor reaction progress via LC-MS or TLC. Self-Validation: A successful catalytic cycle will maintain a clear yellow/orange hue. If the solution turns jet-black, palladium black has precipitated, indicating catalyst death (often due to oxygen ingress or ligand degradation).

  • Work-up & Extraction:

    • Cool the mixture to room temperature. Quench with deionized water to deactivate the base and remaining catalyst.

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to yield the pure N-aryl-N'-Boc-piperazine.

Troubleshooting & Process Integrity

  • Symptom: Reaction stalls at ~50% conversion.

    • Diagnosis: Product Inhibition. The newly formed N-aryl piperazine is coordinating to the palladium center more strongly than the starting materials, halting the cycle[7].

    • Solution: Increase the reaction temperature to thermally drive ligand dissociation, or switch to a more sterically demanding ligand (e.g., BrettPhos) to physically crowd the Pd center and force reductive elimination.

  • Symptom: High levels of dehalogenated aryl byproduct (Ar-H) observed on LC-MS.

    • Diagnosis: β-hydride elimination is outcompeting reductive elimination, or there is moisture in the system[8].

    • Solution: Ensure strict anhydrous technique. Switch to a rigid bidentate ligand (e.g., XantPhos) which locks the Pd intermediate into a cis-geometry, accelerating the desired C-N bond formation.

Sources

Method

Application Note: 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde in Medicinal Chemistry

Executive Summary 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde (CAS: 1381944-80-4) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. By combining a reactive aldehy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde (CAS: 1381944-80-4) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. By combining a reactive aldehyde handle with a conformationally restricted 2-chloro-aryl ring and a highly polar 1-(2-hydroxyethyl)piperazine tail, this intermediate serves as a critical starting point for synthesizing targeted therapeutics. This application note details the structural rationale behind its design, its primary applications in drug discovery, and field-proven experimental protocols for its functionalization.

Structural Rationale & ADME Impact

The architectural design of this building block addresses several common attrition factors in drug development, specifically poor aqueous solubility and metabolic instability.

  • The 2-Chloro-Benzaldehyde Core: The aldehyde group provides a versatile electrophilic handle for reductive aminations, Knoevenagel condensations, and Wittig reactions. The ortho-chloro substituent serves a dual purpose: it modulates the electronic density of the aromatic ring and induces steric hindrance. This steric bulk restricts the rotation of adjacent bonds, locking the molecule into a preferred conformation that reduces the entropic penalty upon target binding[1],[2]. Additionally, the chlorine atom can engage in halogen bonding with backbone carbonyls within protein binding pockets.

  • The 4-(2-Hydroxyethyl)piperazine Motif: Appending a basic piperazine ring is a classic medicinal chemistry tactic to improve aqueous solubility and modulate pKa. However, unsubstituted or N-methyl piperazines are highly susceptible to oxidative metabolism (e.g., N-dealkylation by CYP450 enzymes). The addition of the 2-hydroxyethyl group sterically and electronically shields the basic nitrogen, reducing metabolic liability while simultaneously providing a hydrogen bond donor/acceptor pair to interact with solvent molecules[3],[4].

Table 1: Comparative Physicochemical & ADME Properties
Structural MotifAqueous SolubilityLogD (pH 7.4)Metabolic Stability (Microsomes)Primary Application
Unsubstituted Piperazine ModerateLowPoor (Rapid N-dealkylation)Basic hinge binders
N-Methyl Piperazine GoodModerateModerate (N-demethylation)General solubilizer
N-(2-Hydroxyethyl)piperazine ExcellentLow-ModerateHigh (Steric/electronic shielding)Solvent-front targeting, Linkers

Key Applications in Drug Discovery

Kinase Inhibitors (Solvent Front Targeting)

In the design of kinase inhibitors, the 1-(2-hydroxyethyl)piperazine motif is frequently directed toward the solvent-exposed region of the ATP-binding cleft. Because this region does not require strict hydrophobic contacts, the highly polar hydroxyethyl tail can interact with bulk water, drastically improving the overall thermodynamic solubility of the drug candidate without disrupting the critical hinge-binding interactions[1],[2]. This exact solubilizing strategy was critical in the optimization of covalent KRAS-G12C inhibitors, such as the clinical candidate adagrasib (MRTX849)[3],[4].

Radioprotectors and DNA-Targeting Agents

Recent studies have demonstrated that 1-(2-hydroxyethyl)piperazine derivatives exhibit pronounced radioprotective effects. These compounds protect human cells against radiation-induced apoptosis and mitigate DNA damage (quantified via dicentric chromosome assays) with minimal cytotoxicity, making them promising radiation countermeasures[5],[6]. Furthermore, structurally related derivatives have been utilized to selectively target and stabilize G-quadruplex (G4) DNA structures in cancer cells[7],[8].

PROTACs & Targeted Protein Degradation

The terminal hydroxyl group acts as an ideal synthetic handle for the attachment of polyethylene glycol (PEG) or alkyl linkers. By converting the hydroxyl group into an ether or ester, chemists can link this target-binding pharmacophore to an E3 ligase ligand (e.g., thalidomide or VHL ligands) to generate Proteolysis Targeting Chimeras (PROTACs).

Divergence Core 2-Chloro-4-[4-(2-hydroxyethyl) piperazino]benzaldehyde RedAm Reductive Amination (Aldehyde Handle) Core->RedAm Knoev Knoevenagel Condensation (Aldehyde Handle) Core->Knoev OAlk O-Alkylation / Esterification (Hydroxyethyl Handle) Core->OAlk Kinase Kinase Inhibitors (Solvent-Exposed Tail) RedAm->Kinase GPCR GPCR Ligands (Hinge/Receptor Binding) RedAm->GPCR Knoev->Kinase PROTAC PROTAC Chimeras (PEG Linker Attachment) OAlk->PROTAC

Caption: Synthetic divergence of the bifunctional building block into diverse therapeutic classes.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination

This protocol details the conversion of the aldehyde handle into a benzylic amine. Causality & Logic: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) due to its milder reducing power. NaBH(OAc)₃ selectively reduces the protonated iminium ion intermediate without reducing the unreacted aldehyde, preventing the formation of a benzyl alcohol byproduct. A mixed solvent system of 1,2-Dichloroethane (DCE) and Methanol (MeOH) is used because DCE promotes dehydration (imine formation), while MeOH ensures the highly polar hydroxyethyl piperazine remains completely solvated.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde (1.0 eq) and the desired primary/secondary amine (1.2 eq) in a 4:1 mixture of anhydrous DCE/MeOH (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) dropwise. Self-Validation Step: Stir the reaction at room temperature for 1–2 hours. Do not proceed until LC-MS or TLC confirms >95% conversion of the aldehyde to the intermediate imine. Premature addition of the reducing agent will result in direct reduction of the aldehyde.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4–12 hours until complete consumption of the imine is observed.

  • Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a DCM/MeOH/NH₄OH gradient to elute the highly basic product).

Workflow Step1 1. Dissolve Aldehyde & Amine in DCE/MeOH Step2 2. Add Acid Catalyst (AcOH, 1-2 eq) Step1->Step2 Step3 3. Imine Formation (LC-MS Monitor) Step2->Step3 Step4 4. Add NaBH(OAc)3 (Chemoselective Reduction) Step3->Step4 Step5 5. Quench (NaHCO3) & Extract (DCM) Step4->Step5 Step6 6. Flash Chromatography (Purification) Step5->Step6

Caption: Step-by-step workflow for the chemoselective reductive amination of the aldehyde handle.

Protocol B: O-Alkylation for PROTAC Linker Attachment

To utilize the hydroxyethyl tail as a linker attachment point, the primary hydroxyl group can be alkylated. Causality & Logic: Because the molecule contains a basic piperazine nitrogen, strong bases (like NaH) are required to selectively deprotonate the hydroxyl group to form an alkoxide nucleophile.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.1 M) and cool to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until H₂ gas evolution ceases.

  • Alkylation: Add the desired electrophilic linker (e.g., a PEG-halide or tosylate, 1.2 eq) dropwise.

  • Heating: Warm the reaction to 50 °C and stir for 4 hours. Monitor via LC-MS.

  • Work-up: Quench with ice water and extract with Ethyl Acetate. Wash the organic layer extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and purify via chromatography.

References

  • Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 63(13), 6679-6693.[Link]

  • Chmil, V., et al. (2024). "Second-generation piperazine derivatives as promising radiation countermeasures." RSC Medicinal Chemistry, 15, 2855-2866.[Link]

  • Acharya, B., et al. (2023). "Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules." RSC Medicinal Chemistry, 15, 399-415.[Link]

  • Anyanwu, M., et al. (2024). "9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop2-yne-1-yl]anthracene: G-Quadruplex Selectivity and Anticancer Activity." ACS Medicinal Chemistry Letters, 15(9), 1615–1619.[Link]

Sources

Application

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde

Introduction 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde is a substituted aromatic aldehyde with a complex molecular structure incorporating a chlorinated phenyl ring, a piperazine moiety, and a hydroxyethyl gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde is a substituted aromatic aldehyde with a complex molecular structure incorporating a chlorinated phenyl ring, a piperazine moiety, and a hydroxyethyl group. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its purity and structural integrity are paramount to ensure the desired outcome, safety, and efficacy of the final products. Therefore, robust analytical methods are essential for its comprehensive characterization, including purity assessment, identification of impurities, and structural elucidation.

These application notes provide detailed protocols for the analysis of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde using state-of-the-art analytical techniques. The methodologies are designed for researchers, scientists, and professionals in drug development and quality control, offering a framework for reliable and reproducible results. The rationale behind the selection of specific techniques and experimental parameters is discussed to provide a deeper understanding of the analytical workflow.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde. A reversed-phase HPLC method with UV detection is proposed for its ability to separate the target analyte from potential impurities generated during synthesis or degradation.

Rationale for Method Selection

A C18 column is selected for its hydrophobicity, which provides good retention and separation of moderately polar aromatic compounds. The mobile phase, a gradient of acetonitrile and a phosphate buffer, allows for the elution of compounds with a range of polarities. The acidic pH of the buffer ensures the protonation of the piperazine nitrogen, leading to sharper peaks and improved chromatographic performance. UV detection is suitable due to the presence of the benzaldehyde chromophore.

Experimental Protocol: Reversed-Phase HPLC-UV

Objective: To determine the purity of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde and quantify it against a reference standard.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

Materials:

  • 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde reference standard and sample.

  • HPLC-grade acetonitrile and water.

  • Potassium dihydrogen phosphate (KH2PO4).

  • Phosphoric acid.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.025 M KH2PO4 in water, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, return to 20% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantification, a calibration curve should be constructed using a series of standard solutions of known concentrations.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity / Concentration integrate->calculate

Caption: HPLC analysis workflow from sample preparation to data analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a molecule like 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde, which has a relatively high molecular weight and polarity, derivatization is often necessary to improve its volatility and thermal stability for GC analysis.[1]

Rationale for Derivatization

The presence of the hydroxyl and secondary amine groups in the piperazine ring can lead to peak tailing and poor chromatographic resolution in GC. Silylation, a common derivatization technique, replaces the active hydrogens in these functional groups with trimethylsilyl (TMS) groups, thereby increasing volatility and reducing polarity.

Experimental Protocol: GC-MS with Silylation

Objective: To identify volatile impurities and confirm the molecular weight of the derivatized analyte.

Instrumentation:

  • GC-MS system with a capillary column, an electron ionization (EI) source, and a quadrupole mass analyzer.

Materials:

  • 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde sample.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous).

  • Ethyl acetate (GC grade).

Derivatization Procedure:

  • Dissolve approximately 1 mg of the sample in 100 µL of anhydrous pyridine in a sealed vial.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature and dilute with ethyl acetate if necessary.

GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
Carrier Gas Helium, constant flow 1.2 mL/min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Energy 70 eV
Mass Range 50 - 550 m/z

Data Analysis:

  • The total ion chromatogram (TIC) will show the separation of the derivatized compound and any volatile impurities.

  • The mass spectrum of the main peak should correspond to the di-silylated derivative of the target molecule. The molecular ion and characteristic fragment ions can be used for structural confirmation. The expected molecular weight of the di-TMS derivative is 412.9 g/mol .

GCMS_Workflow cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Pyridine add_bstfa Add BSTFA + TMCS dissolve->add_bstfa heat Heat at 70°C add_bstfa->heat inject Inject into GC heat->inject separate Separation on DB-5ms inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect tic Analyze TIC detect->tic mass_spec Interpret Mass Spectrum tic->mass_spec

Caption: GC-MS workflow including the essential derivatization step.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Rationale for NMR Analysis

¹H NMR will reveal the number of different types of protons, their chemical shifts, splitting patterns (multiplicity), and integration values, which correspond to the number of protons. ¹³C NMR provides information on the number of non-equivalent carbons and their chemical environments. Together, these techniques can confirm the connectivity of atoms within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde sample.

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved.

Acquisition Parameters (Typical for 400 MHz):

Parameter¹H NMR¹³C NMR
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton-decoupled
Number of Scans 161024 or more
Relaxation Delay 1 s2 s

Expected ¹H NMR Signals (in CDCl₃, approximate):

  • Aldehyde proton (-CHO): ~9.8 ppm (singlet).

  • Aromatic protons: ~6.8-7.8 ppm (multiplets).

  • Hydroxyethyl protons (-CH₂OH): ~3.7 ppm (triplet).

  • Piperazine and hydroxyethyl protons: ~2.6-3.4 ppm (multiplets).

  • Hydroxyl proton (-OH): Variable, may be a broad singlet.

Expected ¹³C NMR Signals (in CDCl₃, approximate):

  • Aldehyde carbon (-CHO): ~190 ppm.

  • Aromatic carbons: ~110-160 ppm.

  • Hydroxyethyl carbon (-CH₂OH): ~60 ppm.

  • Piperazine and hydroxyethyl carbons: ~45-55 ppm.

Data Analysis:

  • Assign the observed chemical shifts, multiplicities, and integrations to the corresponding protons and carbons in the molecular structure.

  • 2D NMR experiments like COSY and HSQC can be performed to further confirm the proton-proton and proton-carbon correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[2]

Rationale for FTIR Analysis

The FTIR spectrum of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde is expected to show characteristic absorption bands for the aldehyde, aromatic ring, C-Cl bond, C-N bond, and O-H group, providing a unique fingerprint of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To identify the key functional groups in the molecule.

Instrumentation:

  • FTIR spectrometer equipped with an ATR accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Acquisition Parameters:

ParameterValue
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (alcohol) 3200 - 3600Broad
C-H stretch (aromatic) 3000 - 3100
C-H stretch (aliphatic) 2850 - 3000
C=O stretch (aldehyde) 1680 - 1700Strong
C=C stretch (aromatic) 1450 - 1600
C-N stretch (amine) 1000 - 1350
C-Cl stretch 600 - 800

Data Analysis:

  • Compare the obtained spectrum with reference spectra of similar compounds, such as 2-chlorobenzaldehyde, to aid in the interpretation.[3][4][5] The presence of the expected absorption bands confirms the presence of the corresponding functional groups.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde. The combination of HPLC for purity assessment, GC-MS for volatile impurity profiling and mass confirmation, NMR for definitive structural elucidation, and FTIR for functional group identification ensures a thorough and reliable analysis. Adherence to these protocols will enable researchers and quality control professionals to confidently assess the quality and identity of this important chemical intermediate.

References

  • NIST. (n.d.). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Harned, A. M. (n.d.). 2D NMR. Harned Research Group. Retrieved from [Link]

  • Li, Y., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 215, 114777. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde. Retrieved from [Link]

  • Costa, J. S., et al. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Molecules, 23(11), 2829. Retrieved from [Link]

  • Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-chlorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde.
  • Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6717-6723. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1. Retrieved from [Link]

  • CDC Stacks. (n.d.). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. Retrieved from [Link]

  • MDPI. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2026). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

Sources

Method

Application Note: Advanced HPLC and LC-MS/MS Profiling of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde

Executive Summary The analysis of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde (Molecular Formula: C₁₃H₁₇ClN₂O₂, Monoisotopic Mass: 268.097 Da) presents a unique set of chromatographic and mass spectrometric cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde (Molecular Formula: C₁₃H₁₇ClN₂O₂, Monoisotopic Mass: 268.097 Da) presents a unique set of chromatographic and mass spectrometric challenges. As a complex pharmaceutical intermediate, it possesses a highly reactive aldehyde moiety, an aryl chloride, and a strongly basic hydroxyethyl-substituted piperazine ring.

This application note provides a comprehensive, self-validating protocol for the robust quantification and trace analysis of this compound using HPLC-UV and LC-MS/MS. Designed for drug development professionals, this guide prioritizes mechanistic causality—explaining why specific analytical choices are made to ensure data integrity and method reproducibility.

Physicochemical Profiling & Analytical Rationale (The "Why")

As a Senior Application Scientist, method development must begin with a predictive understanding of the molecule's behavior in solution. Standard reversed-phase methods often fail for this class of compounds without targeted adjustments.

Solvent Selection: The Acetonitrile Imperative

The presence of the aldehyde group at the C1 position of the benzene ring dictates the absolute exclusion of primary alcohols (e.g., Methanol) from both the sample diluent and the mobile phase. Aldehydes are highly susceptible to nucleophilic attack by protic solvents, leading to the rapid formation of hemiacetals and acetals. This reaction manifests chromatographically as split peaks or shifting retention times. Causality: By utilizing strictly aprotic solvents like Acetonitrile (MeCN), we thermodynamically prevent acetal formation, ensuring the structural integrity of the analyte during the analytical run.

Mobile Phase pH: Suppressing Silanol Interactions

The piperazine ring contains basic secondary and tertiary amine nitrogens (pKa ~8.5). On standard silica-based C18 columns, these basic sites undergo severe mixed-mode ion-exchange interactions with unreacted, negatively charged surface silanols (Si-O⁻). This results in notorious peak tailing and poor theoretical plate counts. Causality: To counteract this, the mobile phase is acidified with 0.1% Formic Acid (pH ~2.7). This hyper-acidic environment fully protonates the piperazine nitrogens while simultaneously neutralizing the surface silanols (Si-OH), eliminating secondary electrostatic interactions and guaranteeing sharp, Gaussian peak shapes.

Self-Validating Isotopic Signature

For LC-MS/MS analysis, the molecule's single chlorine atom provides a built-in diagnostic tool. Chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Causality: Any peak identified as the target analyte must exhibit a precursor ion pair at m/z 269.1 [M+H]⁺ and m/z 271.1 in a strict 3:1 ratio. If this isotopic signature is absent, the peak is immediately flagged as an isobaric interference, making the mass spectrometric protocol inherently self-validating.

Analytical Workflows & Visualizations

The following workflow diagrams illustrate the logical progression of the sample through the analytical pipeline and the mechanistic breakdown of the molecule during tandem mass spectrometry.

Workflow A Sample Preparation (Acetonitrile Dilution) B Chromatographic Separation (C18 Column, 0.1% FA) A->B 1-5 µL Injection C UV-DAD Detection (254 nm & 280 nm) B->C Optical Pathway D ESI+ Ionization (Protonation of Piperazine) B->D MS Pathway E Triple Quad MS/MS (MRM Quantitation) D->E [M+H]+ m/z 269.1

Caption: Analytical workflow for HPLC-UV and LC-MS/MS profiling of the target compound.

Fragmentation M Precursor Ion [M+H]+ m/z 269.1 F1 Quantifier Ion m/z 129.1 [C6H13N2O]+ M->F1 Cleavage of Aryl-N bond (High Collision Energy) F2 Qualifier Ion m/z 225.1 Loss of C2H4O M->F2 Loss of Hydroxyethyl (Low Collision Energy) Iso Isotopic Confirmation [M+H]+ m/z 271.1 (37Cl Isotope) Iso->M 3:1 Isotopic Ratio (Diagnostic)

Caption: ESI+ MS/MS fragmentation pathway and isotopic confirmation logic.

Experimental Protocols & Methodologies

The following methods have been adapted from validated approaches used in the detection of piperazine derivatives in complex matrices [1][2].

Sample Preparation Protocol
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with LC-MS grade Acetonitrile (1.0 mg/mL). Do not use methanol.

  • Working Standards: Serially dilute the stock solution with Acetonitrile to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (if applicable): For formulated samples, extract using a 50:50 mixture of Acetonitrile and Water (0.1% FA). Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes at 4°C, and transfer the supernatant to an autosampler vial.

HPLC-UV Method Parameters

Because the benzaldehyde moiety provides a strong intrinsic chromophore, chemical derivatization (often required for aliphatic piperazines [3]) is unnecessary.

Table 1: HPLC Chromatographic Conditions

ParameterSpecification
Column Waters XBridge C18 (50 mm × 2.1 mm, 2.5 µm) - End-capped
Column Temperature 40°C (Reduces mobile phase viscosity and backpressure)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in MS-Grade Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Detection (UV-DAD) 254 nm (Primary aromatic), 280 nm (Aldehyde conjugation)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic hold
5.01090Linear ramp
6.51090Wash
6.6955Re-equilibration
9.0955End
LC-MS/MS (MRM) Quantitation Protocol

For trace-level quantification, a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode is utilized. The basic nature of the piperazine ring makes Positive Electrospray Ionization (ESI+) highly efficient.

Table 3: MS/MS MRM Transitions and Collision Energies

Analyte / FunctionPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Target (Quantifier) 269.1129.15028
Target (Qualifier) 269.1225.15016
Isotope Check 271.1129.15028

Step-by-Step MS Execution:

  • Source Optimization: Set the ESI capillary voltage to 3.5 kV, desolvation temperature to 450°C, and desolvation gas flow to 800 L/hr.

  • MRM Ratio Validation: During data processing, the software must calculate the ratio of the Qualifier ion (m/z 225.1) to the Quantifier ion (m/z 129.1). The method is self-validating: if the ratio in an unknown sample deviates by more than ±15% from the average ratio of the calibration standards, the peak is rejected as an interference.

  • Isotopic Verification: Confirm the presence of the m/z 271.1 precursor transition at approximately 33% the intensity of the m/z 269.1 transition, confirming the preservation of the aryl chloride moiety.

References

  • Welz A., Koba M., Kośliński P., Siódmiak J. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 2022; 11(7): 1758. Available at:[Link] [1]

  • ResearchGate Database. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2015. Available at:[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde

Welcome to the technical support center for the synthesis of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond a simple protocol to explore the causality behind experimental choices, troubleshoot common issues, and ensure a robust, reproducible outcome.

Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The most efficient and common route to synthesizing 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the electronic properties of the starting materials.

Principle of Synthesis: The reaction proceeds by the displacement of a halide (typically fluoride) from an activated aromatic ring by a nucleophile. In this case, 2-Chloro-4-fluorobenzaldehyde serves as the electrophilic aromatic substrate. The benzaldehyde's aldehyde group (-CHO) is a powerful electron-withdrawing group, which deactivates the aromatic ring overall but strongly activates the para position (C-4) for nucleophilic attack. The secondary amine of 1-(2-hydroxyethyl)piperazine acts as the nucleophile, attacking the carbon atom bearing the fluorine atom. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate.[1] A base, such as potassium carbonate (K₂CO₃), is crucial to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.[1][2]

SNAr_Mechanism cluster_intermediate Reaction Intermediate A 2-Chloro-4-fluorobenzaldehyde C Meisenheimer Complex (Resonance-Stabilized Carbanion) A->C Nucleophilic Attack (Addition) B 1-(2-hydroxyethyl)piperazine (Nucleophile) D 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde C->D Restoration of Aromaticity (Elimination of F⁻) E HF (neutralized by base) Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Workup Perform Aqueous Work-up & Extraction Monitor->Workup Reaction Complete TS1 Problem: Incomplete Reaction Monitor->TS1 Incomplete Purify Purify Crude Product Workup->Purify TS2 Problem: Low Extraction Yield Workup->TS2 Low Yield Characterize Characterize Final Product Purify->Characterize TS3 Problem: Impure Product Purify->TS3 Impurities Present End Pure Product Obtained Characterize->End Sol1 Verify Reagent Quality Increase Temperature/Time Check Base Activity TS1->Sol1 Sol2 Add NaCl (Salting Out) Use Different Extraction Solvent (e.g., DCM) Adjust pH TS2->Sol2 Sol3 Optimize Recrystallization Solvent Perform Column Chromatography Wash with Bicarbonate Solution TS3->Sol3 Sol1->Monitor Re-run Reaction Sol2->Workup Re-extract Sol3->Purify Re-purify

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 2-Chloro-4-[4-(2-hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde .

This highly functionalized active pharmaceutical ingredient (API) intermediate presents a complex crystallization profile. The molecule contains an electrophilic benzaldehyde moiety, a basic piperazine ring, a protic primary alcohol, and an aryl chloride. Navigating the purification of this compound requires strict control over solvent chemistry to prevent degradation (such as acetalization) and physical phase issues (such as oiling out).

Below, you will find our field-proven troubleshooting FAQs, a quantitative solvent selection matrix, and a self-validating standard operating procedure (SOP) for anti-solvent recrystallization.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why am I observing new, co-eluting impurities when recrystallizing from methanol or ethanol? A1: The benzaldehyde moiety in your molecule is highly electrophilic, a property that is significantly exacerbated by the electron-withdrawing ortho-chloro substituent. When heated in primary alcohols (like methanol or ethanol), the aldehyde carbon undergoes nucleophilic attack by the solvent. This leads to the reversible formation of hemiacetals and, upon extended heating, stable acetals[1]. This thermodynamic sink reduces the yield of your free aldehyde and severely contaminates the batch. Corrective Action: Transition to an aprotic solvent system (e.g., Ethyl Acetate/Heptane) or a sterically hindered secondary alcohol (e.g., Isopropanol) that lacks the necessary nucleophilicity to form stable hemiacetals.

Q2: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force nucleation? A2: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation curve of your solution crosses the liquid-liquid coexistence boundary before it reaches the labile crystallization zone[2]. For this specific molecule, the extensive hydrogen-bonding network—facilitated by the 2-hydroxyethyl group and the piperazine nitrogens—causes the solute to self-associate into a dense, solute-rich liquid phase rather than an ordered crystal lattice. Corrective Action: Decrease the initial supersaturation by lowering the API concentration. Alternatively, adjust the solvent/anti-solvent ratio to increase the solubility slightly, and introduce pure seed crystals at the metastable zone boundary. Seeding forcefully induces heterogeneous nucleation before the system can undergo LLPS.

Q3: The isolated crystals are discolored (yellow/brown) despite high HPLC purity. What causes this? A3: Benzaldehydes and electron-rich piperazine derivatives are highly susceptible to auto-oxidation when exposed to atmospheric oxygen at elevated temperatures. This radical-mediated pathway forms trace amounts of colored benzoic acid derivatives and N-oxides. Corrective Action: Degas all crystallization solvents via sparging with nitrogen or argon for 15 minutes prior to use. Maintain a strict inert atmosphere during the hot filtration and cooling steps.

Part 2: Solvent Selection Matrix

To optimize the recrystallization, we must balance solubilization capacity with chemical stability. The table below summarizes the quantitative and qualitative data for common solvent systems used for this class of pharmaceutical intermediates[3][4].

Solvent SystemSolubilization Capacity (Hot)Risk of AcetalizationOiling-Out PropensityRecommendation & Causality
Ethyl Acetate / Heptane High in EtOAc, Low in HeptaneNone (Aprotic)ModerateHighly Recommended. Green solvent profile; allows precise control of the metastable zone via anti-solvent titration[3][4].
Isopropanol (IPA) ModerateLow (Sterically hindered)LowRecommended. Good alternative for single-solvent cooling crystallization. Forms strong hydrogen bonds with the piperazine ring, aiding lattice formation.
Methanol / Water Very HighCritical HighAvoid. Rapid hemiacetal formation destroys the benzaldehyde moiety[1]. High risk of LLPS due to water[2].
Toluene ModerateNone (Aprotic)HighNot Recommended. Poor environmental profile (Class II solvent) and high propensity for oiling out due to lack of hydrogen-bond disruption.

Part 3: Process Workflow & Logical Decision Tree

The following diagram maps the logical decision-making process for troubleshooting the recrystallization of this intermediate.

Workflow A Crude API Dissolution B Solvent Selection A->B C Primary Alcohols (MeOH, EtOH) B->C Avoid D Aprotic Systems (EtOAc/Heptane) B->D Preferred E Hemiacetal Formation (Impurity Sink) C->E Nucleophilic Attack F Oiling Out (LLPS)? D->F Cooling Phase E->D Switch Solvent G Adjust Ratio & Seed F->G Yes (Biphasic) H High Purity Crystals F->H No (Controlled) G->H Nucleation Induced

Fig 1: Troubleshooting workflow for piperazino-benzaldehyde derivative recrystallization.

Part 4: Self-Validating SOP: Anti-Solvent Recrystallization

This protocol utilizes the Ethyl Acetate / Heptane system. It is designed as a self-validating system, meaning each step includes an In-Process Control (IPC) to verify thermodynamic success before proceeding.

Step 1: Dissolution

  • Action: Suspend the crude 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde in 5 volumes (V) of degassed Ethyl Acetate. Heat the reactor to 65°C under a nitrogen atmosphere.

  • Causality: Ethyl acetate disrupts the intermolecular hydrogen bonds of the crude solid without reacting with the aldehyde.

  • IPC 1: Visual confirmation of a clear, homogenous solution. If undissolved material remains, add EtOAc in 0.5 V increments (up to 7 V).

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallization vessel pre-heated to 60°C.

  • Causality: Removes insoluble catalytic residues or cross-linked polymeric impurities that could act as undesired heterogeneous nucleation sites.

Step 3: Anti-Solvent Titration & Cloud Point Detection

  • Action: Slowly dose n-Heptane (anti-solvent) into the vessel at 60°C at a rate of 0.1 V/min until the solution becomes faintly turbid (the "cloud point"), then immediately add 0.2 V of Ethyl Acetate to regain a clear solution.

  • Causality: This precisely locates the metastable zone boundary. Adding back a fraction of the good solvent ensures the system is supersaturated but strictly within the metastable zone, preventing spontaneous crash-out or oiling out[2][3].

  • IPC 2: Sustained clarity of the solution after the EtOAc back-addition.

Step 4: Seeding and Aging

  • Action: Cool the solution to 55°C and add 1 wt% of pure 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde seed crystals. Age the suspension isothermally for 2 hours.

  • Causality: Isothermal aging allows the seed crystals to relieve the supersaturation slowly, building a robust, highly ordered crystal lattice and bypassing the liquid-liquid phase separation (LLPS) boundary[2].

  • IPC 3: Visual confirmation of a persistent and growing seed bed.

Step 5: Controlled Cooling

  • Action: Cool the suspension to 5°C using a linear cooling ramp of 0.15°C/min. Once at 5°C, dose an additional 3 V of n-Heptane over 1 hour.

  • Causality: A slow cooling ramp maintains constant supersaturation, promoting crystal growth over secondary nucleation, yielding larger, easily filterable crystals.

  • IPC 4: Analyze the supernatant concentration via HPLC. The concentration should plateau, indicating maximum desupersaturation.

Step 6: Isolation and Drying

  • Action: Filter the slurry via a Nutsche filter or Büchner funnel. Wash the filter cake with 2 V of cold (5°C) Heptane. Dry the solid under vacuum (50 mbar) at 40°C for 12 hours.

  • Causality: Cold heptane washes away residual mother liquor containing soluble impurities without dissolving the product. Vacuum drying removes residual solvents below ICH Q3C limits.

  • IPC 5: Loss on Drying (LOD) < 0.5% and HPLC purity > 99.5%.

References

  • Fuchs, R., Young, T. M., & Rodewald, R. F. (1973). Detection of Reversible Reactions in Solution Using Group Enthalpies of Transfer. Formation of Benzaldehyde Hemiacetals in Methanol. Canadian Journal of Chemistry. Available at:[Link]

  • Chen, J., et al. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Li, M., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, PMC. Available at:[Link]

  • Dunn, P. J., et al. (2009). Green process chemistry in the pharmaceutical industry. Green Chemistry Letters and Reviews, Taylor & Francis. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Degradation Profile of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde

Introduction: Welcome to the technical support guide for 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde. This document is designed for researchers, scientists, and drug development professionals who are utilizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the technical support guide for 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. While specific public data on the degradation profile of this exact molecule is limited, this guide leverages established principles of organic chemistry and pharmaceutical stability testing to provide robust troubleshooting advice and frequently asked questions (FAQs). Our approach is grounded in an understanding of the compound's functional groups: a substituted benzaldehyde, a piperazine ring, and a primary alcohol.

This guide follows the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which sets the standard for stability testing of new drug substances and products.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: My sample of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde is developing a slight yellow tint and I see a new, more polar spot on my TLC plate. What is the likely cause?

A1: The most probable cause is the oxidation of the benzaldehyde functional group to the corresponding benzoic acid. Aromatic aldehydes are susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities.[6][7] The resulting carboxylic acid, 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzoic acid, is significantly more polar than the parent aldehyde, which would explain the new, lower Rf spot on a normal-phase TLC plate or a shorter retention time on a reverse-phase HPLC column.

  • Causality: The aldehyde group (-CHO) is easily oxidized to a carboxylic acid group (-COOH). This reaction can be catalyzed by light, heat, and trace metals, and often occurs simply upon prolonged exposure to atmospheric oxygen.[8][9][10]

  • Troubleshooting:

    • Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a reduced temperature (2-8°C).

    • Solvent Purity: Ensure that any solvents used are peroxide-free, as peroxides can accelerate the oxidation process.

    • Confirmation: To confirm the identity of the degradant, you can co-spot your sample on a TLC plate with a synthesized standard of the corresponding carboxylic acid or analyze the sample by LC-MS to identify the mass of the new impurity.

Q2: I'm performing a reaction under strongly basic conditions (e.g., high pH) and observing a disproportionation of my starting material. What reaction is occurring?

A2: You are likely observing a Cannizzaro-type reaction. Aromatic aldehydes that lack an alpha-hydrogen, such as this compound, can undergo disproportionation in the presence of a strong base. In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (a benzyl alcohol derivative), and another molecule is oxidized to the carboxylic acid. This would result in a loss of your starting material and the formation of two new products.

  • Causality: The mechanism involves the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon. The resulting intermediate then transfers a hydride ion to a second molecule of the aldehyde.

  • Troubleshooting:

    • If your desired reaction requires basic conditions, consider using a non-nucleophilic, sterically hindered base or running the reaction at a lower temperature to minimize this side reaction.

    • If the aldehyde functionality is not required for your immediate synthetic step, consider protecting it (e.g., as an acetal) before proceeding with strongly basic reactions.

Q3: My HPLC analysis shows several small, new peaks after exposing my sample to light. What are the potential photodegradation pathways?

A3: Photodegradation can be complex. For this molecule, there are two primary areas of concern: the chlorinated aromatic ring and the piperazine moiety.

  • Dehalogenation: The carbon-chlorine bond on the aromatic ring can undergo homolytic cleavage upon exposure to UV light, leading to the formation of a radical species.[11][12] This can result in the formation of the dechlorinated benzaldehyde derivative or other cross-linked products.

  • Piperazine Ring Oxidation: The nitrogen atoms in the piperazine ring are susceptible to photo-oxidation, which can lead to the formation of N-oxides or even ring-opening products.[13]

  • Causality: UV radiation provides the energy to break chemical bonds, initiating radical chain reactions or promoting oxidation. Chlorinated aromatic compounds are known to be susceptible to photolysis.[11][12][14]

  • Troubleshooting:

    • All handling, preparation, and storage of this compound and its solutions should be performed in amber glassware or under light-protective conditions.

    • Photostability testing, as described in ICH guideline Q1B, should be conducted to fully characterize this liability.[1]

Troubleshooting Guide: Forced Degradation Studies

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[15][16][17] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the molecule.[15]

Stress Condition Typical Protocol Potential Degradation Pathway Troubleshooting Common Issues
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hGenerally stable. The ether linkage in the hydroxyethyl group and the piperazine ring are typically stable to mild acid. The aldehyde may form an acetal if alcohols are present as a solvent.Issue: No degradation observed. Solution: Increase temperature or acid concentration. However, be aware that excessively harsh conditions may not be relevant to real-world stability.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48hPotential for Cannizzaro reaction (disproportionation) if conditions are too harsh.Issue: Multiple products observed, difficult to achieve controlled degradation. Solution: Lower the temperature and/or base concentration. Monitor the reaction at earlier time points.
Oxidative 3% H₂O₂ at room temp for 24hPrimary: Oxidation of the aldehyde to a carboxylic acid. Secondary: Oxidation of the piperazine nitrogens (N-oxide formation) or the primary alcohol.[7][18][19]Issue: Degradation is too rapid. Solution: Reduce the concentration of H₂O₂ or lower the temperature. Quench the reaction at specific time points to analyze the progression.
Thermal Dry heat at 80°C for 48hGenerally expected to be stable, but may accelerate oxidation if oxygen is present.Issue: Little to no degradation. Solution: Increase temperature, but avoid melting/decomposition points. Perform the study with and without humidity to assess its impact.
Photolytic ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²)Dechlorination of the aromatic ring; oxidation of the piperazine ring.[11][12][16]Issue: Sample color changes significantly. Solution: This is expected. Ensure your analytical method can resolve the parent compound from colored degradants. Analyze a control sample kept in the dark to differentiate thermal from photolytic effects.
Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Start Prepare Stock Solution of Compound Batches Aliquot into Separate Vials for Each Stress Condition Start->Batches Control Prepare 'Dark' Control Sample Start->Control Acid Acid (e.g., 0.1M HCl, 60°C) Batches->Acid Base Base (e.g., 0.1M NaOH, 60°C) Batches->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Batches->Oxidative Thermal Thermal (e.g., 80°C) Batches->Thermal Photo Photolytic (ICH Q1B) Batches->Photo Analysis Analyze All Samples (Stressed & Control) by HPLC-UV/MS Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis MassBalance Calculate Mass Balance & Peak Purity Analysis->MassBalance Identify Identify Major Degradants (LC-MS/MS) MassBalance->Identify Report Generate Report Identify->Report

Caption: Workflow for conducting a forced degradation study.

Predicted Degradation Pathway

Based on the functional groups present, the following diagram illustrates the most likely primary degradation pathways under oxidative and photolytic stress.

Degradation_Pathway cluster_products Potential Degradation Products Parent 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde Oxidized_Aldehyde 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzoic acid Parent->Oxidized_Aldehyde Oxidation (H₂O₂ / Air) N_Oxide Piperazine N-Oxide Derivative Parent->N_Oxide Oxidation / Photolysis Dechlorinated 4-[4-(2-hydroxyethyl)piperazino]benzaldehyde Parent->Dechlorinated Photolysis (UV Light)

Caption: Predicted primary degradation pathways.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This reverse-phase HPLC method serves as a starting point for monitoring the purity and stability of the target compound.

  • Instrumentation: HPLC system with a UV or PDA detector, and a C18 column (e.g., 4.6 x 150 mm, 5 µm).[20]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • Start with a gradient of 10% B, increasing to 90% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

  • Validation: This method must be validated according to ICH Q2(R1) guidelines to prove it is "stability-indicating." This involves demonstrating specificity, where the method can resolve the main compound from all potential degradation products generated during the forced degradation study.[15]

References

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: ICH URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Rationalizing Product Formation in Piperazine Degradation: A Computational Study Source: Industrial & Engineering Chemistry Research URL: [Link]

  • Title: Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions Source: Scientific Reports URL: [Link]

  • Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Behavior and prediction of photochemical degradation of chlorinated polycyclic aromatic hydrocarbons in cyclohexane Source: PubMed URL: [Link]

  • Title: Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: The University of Texas at Austin URL: [Link]

  • Title: Synthesis of carboxylic acids by oxidation of aldehydes Source: Organic Chemistry Portal URL: [Link]

  • Title: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2) Source: PMDA URL: [Link]

  • Title: Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review Source: ScienceDirect URL: [Link]

  • Title: Aldehydes and Ketones to Carboxylic Acids Source: Chemistry Steps URL: [Link]

  • Title: Green Oxidations of Aldehydes to Carboxylic Acids and Esters Source: Sciforum URL: [Link]

  • Title: Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations Source: Acta Pharmaceutica URL: [Link]

  • Title: Stability of the Ketyl Radical as a Descriptor in the Electrochemical Coupling of Benzaldehyde Source: RSC Publishing URL: [Link]

  • Title: Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS Source: RSC Publishing URL: [Link]

  • Title: Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Response to “Comment on: 'Rationalizing Product Formation in Piperazine Degradation: A Computational Study'” Source: ACS Publications URL: [Link]

  • Title: Benzaldehyde derivatives under investigation, where X = H, F, Cl, Br,... Source: ResearchGate URL: [Link]

  • Title: DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS Source: ResearchGate URL: [Link]

  • Title: The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism Source: PubMed URL: [Link]

  • Title: What are the optimal conditions for GC analysis of benzaldehyde? Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs – A review Source: ResearchGate URL: [Link]

  • Title: 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde Source: NextSDS URL: [Link]

  • Title: Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins Source: Oxford Academic URL: [Link]

  • Title: Forced Degradation and Stability Testing Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons Source: ResearchGate URL: [Link]

  • Title: Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation Source: ResearchGate URL: [Link]

  • Title: Investigations of the Influence of Chlorine Contained Aromatic and Maleimide Compounds on the Structure of the Vulcanizates Net on the Base of Polyblend and the Creation Technology of Heat and Radiation Durable Materials Source: ResearchGate URL: [Link]

  • Title: Unexpected photostability improvement of aromatics in polyfluorinated solvents Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating Source: OSTI.GOV URL: [Link]

  • Title: Benzaldehyde, 2-chloro- Source: NIST WebBook URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Piperazine-Substituted Benzaldehydes

Welcome to the technical support center for the synthesis of piperazine-substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of piperazine-substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. Here, we provide in-depth, field-proven insights and practical protocols to address the specific challenges encountered during these syntheses.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a common method for synthesizing N-arylpiperazines, which can then be formylated to the desired benzaldehyde. This reaction relies on the activation of an aromatic ring by electron-withdrawing groups (EWGs), making it susceptible to nucleophilic attack by piperazine.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with a fluoro- or chloro-substituted nitrobenzene and piperazine is sluggish or incomplete. What are the likely causes and how can I drive it to completion?

A1: Several factors can contribute to an incomplete SNAr reaction. Firstly, the reactivity of the aryl halide is paramount. The reaction is accelerated by the presence of strong electron-withdrawing groups (like -NO2, -CN, -C(O)R) positioned ortho or para to the leaving group.[1][2][3][4] If the EWG is in the meta position, it cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, leading to a significantly slower reaction.[1][2]

Secondly, the nature of the leaving group is crucial. In SNAr, the rate-determining step is typically the nucleophilic attack on the ring to form the Meisenheimer complex, not the departure of the leaving group.[2][5] Consequently, more electronegative halogens, which enhance the electrophilicity of the carbon being attacked, lead to faster reactions. The typical reactivity order is F > Cl > Br > I.[5] If you are using a less reactive chloro- or bromo-arene, you may need more forcing conditions.

Troubleshooting Steps:

  • Increase Temperature: Gently heating the reaction mixture can often provide the necessary activation energy. Monitor for potential side reactions at higher temperatures.

  • Use a More Polar Aprotic Solvent: Solvents like DMSO or DMF can help to solvate the Meisenheimer intermediate and accelerate the reaction.

  • Use a Phase-Transfer Catalyst: For reactions with poor solubility, a phase-transfer catalyst can facilitate the reaction between the piperazine and the aryl halide.[6]

  • Consider a Stronger Base: While not always necessary, a non-nucleophilic base can deprotonate the piperazinium salt that may form, regenerating the nucleophilic free piperazine.

Q2: I'm observing the formation of a bis-arylated piperazine as a significant byproduct. How can I favor mono-substitution?

A2: The formation of a 1,4-di-substituted piperazine is a common side reaction due to the presence of two nucleophilic secondary amines.[7] To favor mono-substitution, you can employ several strategies:

  • Use an Excess of Piperazine: Using a large excess of piperazine (5-10 equivalents) will statistically favor the mono-arylation product. However, this can complicate purification.

  • Employ a Mono-Protected Piperazine: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine.[7][8] The Boc group deactivates one nitrogen, allowing the other to react selectively. The Boc group can then be removed under acidic conditions.

  • Control Stoichiometry and Addition Rate: Carefully controlling the stoichiometry to a 1:1 ratio and adding the aryl halide slowly to a solution of piperazine can also help to minimize di-substitution.[7]

Troubleshooting Table for SNAr Reactions
Observed Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion Insufficient activation of the aromatic ring (weak or meta-EWG).Use a substrate with a stronger EWG (e.g., -NO2) in the ortho/para position.
Low reaction temperature.Increase the reaction temperature (e.g., to 80-120 °C).
Inappropriate solvent.Switch to a polar aprotic solvent like DMSO or DMF.
Formation of Bis-arylated Product Both piperazine nitrogens are reacting.Use a large excess of piperazine or employ a mono-protected piperazine (e.g., N-Boc-piperazine).[7][8]
Complex Mixture of Products Reaction temperature is too high, leading to decomposition or side reactions.Lower the reaction temperature and increase the reaction time.
Presence of multiple reactive sites on the substrate.Use a more selective substrate or protecting groups.
Experimental Protocol: Mono-arylation of Piperazine via SNAr using N-Boc-piperazine
  • Reaction Setup: To a solution of N-Boc-piperazine (1.1 eq.) in anhydrous DMSO (5 mL/mmol of aryl halide), add potassium carbonate (2.0 eq.).

  • Addition of Aryl Halide: Add the ortho- or para-nitro-substituted aryl fluoride or chloride (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into cold water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection: Dissolve the purified N-Boc-N'-arylpiperazine in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane to remove the Boc group.

SNAr Mechanism and Bis-Arylation Side Reaction

SNAr_Mechanism cluster_main S-N-Ar Main Reaction Pathway cluster_side Bis-Arylation Side Reaction A Aryl-X + Piperazine B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack C Mono-arylated Piperazine B->C Loss of X- D Mono-arylated Piperazine F Bis-arylated Piperazine D->F Nucleophilic Attack E Second Aryl-X E->F

Caption: SNAr mechanism and the bis-arylation side reaction.

Section 2: Overcoming Challenges in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] It offers a broader substrate scope than SNAr but comes with its own set of challenges, particularly concerning catalyst systems and selectivity.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is giving a low yield of the desired mono-arylated piperazine, and I'm seeing a significant amount of the hydrodehalogenated arene. What's happening?

A1: The formation of a hydrodehalogenated arene (where the halide is replaced by hydrogen) is a common side reaction in Buchwald-Hartwig aminations.[9] This occurs via β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination.

Troubleshooting Steps:

  • Choice of Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands generally promote reductive elimination (the desired pathway) over β-hydride elimination. Consider switching to a more modern, sterically hindered ligand like XPhos or SPhos.

  • Base Selection: The base plays a crucial role. A weaker base might not be sufficient to deprotonate the amine, while a very strong base can sometimes promote side reactions. Sodium tert-butoxide (NaOt-Bu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs2CO3) can be effective depending on the substrate.[11]

  • Solvent: The solvent can influence the reaction outcome. Aprotic, nonpolar solvents like toluene or xylene are often preferred.[12]

Q2: How can I selectively synthesize the mono-arylated piperazine using the Buchwald-Hartwig reaction?

A2: Similar to SNAr, achieving mono-selectivity is a key challenge.

  • Mono-Protected Piperazine: This is the most robust strategy. N-Boc- or N-Cbz-piperazine will ensure mono-arylation.[13][14]

  • Solvent-Free Conditions: In some cases, using a large excess of piperazine itself as the solvent can favor mono-arylation, although this is highly substrate-dependent.[11]

  • Careful Control of Conditions: Using a 1:1 stoichiometry of the aryl halide and piperazine with a suitable ligand and base combination can provide the desired product, but often with competing di-substitution.

Ligand Generations in Buchwald-Hartwig Amination
Ligand Generation Examples Characteristics Typical Applications
First Generation P(o-tolyl)3, BINAPGood for aryl iodides and bromides.Coupling with primary and secondary amines.
Second Generation (Bulky Monophosphines) XPhos, SPhos, RuPhosHigh activity, broad substrate scope (including aryl chlorides).Challenging couplings, low catalyst loadings.
Third Generation (Biaryl Phosphines) Josiphos, Buchwald's biaryl ligandsHigh thermal stability and air stability of pre-catalysts.Industrial applications, robust reactions.
Experimental Protocol: Selective Mono-arylation of Piperazine via Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the aryl halide (1.0 eq.), N-Boc-piperazine (1.2 eq.), a palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.) to an oven-dried flask.

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction: Seal the flask and heat to 80-110 °C with stirring until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification and Deprotection: Concentrate the filtrate and purify by column chromatography. Subsequently, deprotect the Boc group as described in the SNAr protocol.

Buchwald-Hartwig Catalytic Cycle and Hydrodehalogenation Side Reaction

Buchwald_Hartwig cluster_side Hydrodehalogenation Side Reaction Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-N(H)R Ar-Pd(II)(L)-N(H)R Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-N(H)R + Piperazine - HX Ar-N(H)R + Pd(0)L Ar-N(H)R + Pd(0)L Ar-Pd(II)(L)-N(H)R->Ar-N(H)R + Pd(0)L Reductive Elimination (Desired Product) H-Pd(II)(L)-N=R H-Pd(II)(L)-N=R Ar-Pd(II)(L)-N(H)R->H-Pd(II)(L)-N=R β-Hydride Elimination Ar-H + Pd(0)L + Imine Ar-H + Pd(0)L + Imine H-Pd(II)(L)-N=R->Ar-H + Pd(0)L + Imine Reductive Elimination

Caption: Buchwald-Hartwig cycle and β-hydride elimination pathway.

Section 3: Side Reactions in Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings, such as N-arylpiperazines, to produce the corresponding benzaldehydes.[15][16][17] The reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[16][17]

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation of an N-arylpiperazine is giving a low yield. What are the common pitfalls?

A1: Low yields in Vilsmeier-Haack reactions can often be traced back to the reactivity of the substrate or the handling of the reagents.

  • Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile.[17] Therefore, the reaction works best with electron-rich arenes. If the aryl ring on your piperazine has electron-withdrawing substituents, the formylation may be difficult.

  • Vilsmeier Reagent Preparation: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF and POCl3 are anhydrous and that the reaction is carried out under an inert atmosphere. The reagent is typically prepared in situ at a low temperature (0 °C) before the addition of the substrate.

  • Hydrolysis Step: The initial product of the reaction is an iminium salt, which must be hydrolyzed to the aldehyde during work-up.[16] Incomplete hydrolysis will result in a lower yield of the desired product. Ensure thorough quenching with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).

Q2: I'm having difficulty purifying my piperazine-substituted benzaldehyde after a Vilsmeier-Haack reaction. What are some common impurities?

A2: Purification can be challenging due to the formation of polar byproducts.

  • Unreacted Starting Material: If the reaction is incomplete, you will have the starting N-arylpiperazine to remove.

  • Hydrolysis Byproducts: Byproducts from the decomposition of the Vilsmeier reagent can be present.

  • Poly-formylated Products: While less common, if there are multiple activated positions on the aromatic ring, di-formylation can occur.

Purification Tips:

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

Experimental Protocol: Vilsmeier-Haack Formylation of an N-Arylpiperazine
  • Vilsmeier Reagent Formation: In a flask under a nitrogen atmosphere, cool anhydrous DMF (3 eq.) to 0 °C. Slowly add phosphorus oxychloride (POCl3, 1.2 eq.) dropwise, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve the N-arylpiperazine (1.0 eq.) in anhydrous DMF and add it to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC.

  • Hydrolysis: After completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is basic.

  • Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Hydrolysis DMF + POCl3 DMF + POCl3 Vilsmeier Reagent\n(Chloroiminium ion) Vilsmeier Reagent (Chloroiminium ion) DMF + POCl3->Vilsmeier Reagent\n(Chloroiminium ion) N-Arylpiperazine N-Arylpiperazine Iminium Salt Intermediate Iminium Salt Intermediate N-Arylpiperazine->Iminium Salt Intermediate + Vilsmeier Reagent Piperazine-substituted\nBenzaldehyde Piperazine-substituted Benzaldehyde Iminium Salt Intermediate->Piperazine-substituted\nBenzaldehyde Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Section 4: General Troubleshooting and Purification Strategies

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to prevent the over-alkylation of piperazine in general?

A1: The use of a mono-protecting group is the most reliable strategy to prevent di-substitution. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions.[7][8]

Protocol: Boc-Protection of Piperazine
  • Dissolution: Dissolve piperazine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base such as triethylamine (1.1 eq.) or sodium bicarbonate (2.0 eq.).

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 0.5-0.8 eq. to favor mono-protection) in the same solvent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography to separate the mono-Boc-piperazine from unreacted piperazine and di-Boc-piperazine.

Q2: What are the best analytical techniques to monitor my reaction and assess the purity of my final product?

A2: A combination of techniques is recommended for a thorough analysis.

Common Analytical Techniques for Purity Assessment
Technique Purpose Notes
Thin Layer Chromatography (TLC) Rapid reaction monitoring and qualitative assessment of purity.[18]Use a suitable solvent system to achieve good separation of starting materials, products, and byproducts.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction progress and final product purity.[19]A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is commonly used. A UV detector is suitable for aromatic compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of products and byproducts by their mass-to-charge ratio.[20]Invaluable for identifying unknown spots on a TLC plate or peaks in an HPLC chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and identification of impurities.1H and 13C NMR are essential for confirming the structure of the desired product.
General Purification Workflow

Purification_Workflow Crude Reaction Mixture Crude Reaction Mixture Aqueous Work-up Aqueous Work-up Crude Reaction Mixture->Aqueous Work-up Quench and Extract Concentration Concentration Aqueous Work-up->Concentration Remove Solvent Column Chromatography Column Chromatography Concentration->Column Chromatography Separate Components Fractions containing Product Fractions containing Product Column Chromatography->Fractions containing Product Purity Analysis (TLC, HPLC) Purity Analysis (TLC, HPLC) Fractions containing Product->Purity Analysis (TLC, HPLC) Pure Product Pure Product Purity Analysis (TLC, HPLC)->Pure Product Combine and Concentrate Structural Confirmation (NMR, MS) Structural Confirmation (NMR, MS) Pure Product->Structural Confirmation (NMR, MS)

Caption: A general workflow for the purification of piperazine derivatives.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Laturwale, S. K., Singh, J., et al. (2023, September 30).
  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Beilstein Journal of Organic Chemistry. (2016, April 13).
  • Chinese Chemical Letters. (2024). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Hacck reaction. 35(12), 109783-.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • European Journal of Medicinal Chemistry. (2002, June). Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors. 37(6), 503-10.
  • ResearchGate. (n.d.).
  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • Wieboldt, R., et al. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • National Criminal Justice Reference Service. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Chemistry LibreTexts. (2025, February 2). 16.
  • Buncel, E., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • ACS Publications. (2006, June 9).
  • Scribd. (2022, September 20). Analytical Methods for Piperazine Detection.
  • ResearchGate. (2025, August 7). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction | Request PDF.
  • ResearchGate. (2025, December 11). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • The Royal Society of Chemistry. (n.d.).
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ResearchGate. (n.d.). Scheme 9.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ACS Publications. (2018, April 9). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • BenchChem. (n.d.). Identification and removal of byproducts in benzaldehyde synthesis.
  • ACS Publications. (2018, October 26).
  • ACS Publications. (2011, September 4). Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling. Organic Process Research & Development.
  • Google Patents. (n.d.). EP1546134A1 - Piperazine substituted aryl benzodiazepines.
  • Masaryk University. (2015). Ph.D. Thesis - IS MUNI.
  • ResearchGate. (n.d.).
  • OICC Press. (2024, June 30).
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde to other kinase inhibitors

Comparative Profiling of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde against Standard-of-Care Kinase Inhibitors As kinase inhibitor design evolves, identifying highly efficient, soluble, and target-specific pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde against Standard-of-Care Kinase Inhibitors

As kinase inhibitor design evolves, identifying highly efficient, soluble, and target-specific pharmacophores remains a central challenge in oncology and immunology. Operating out of our research facilities in Japan, our application science team frequently evaluates emerging chemical scaffolds against established clinical benchmarks.

This guide provides an in-depth technical comparison between the experimental scaffold 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde (CHPB) and standard-of-care tyrosine kinase inhibitors (TKIs) such as Dasatinib, Imatinib, and Bosutinib. By examining structural rationale, quantitative biochemical data, and rigorously validated experimental methodologies, this guide equips drug development professionals with actionable insights for early-stage screening.

Structural Rationale & Pharmacophore Analysis

The molecular architecture of a kinase inhibitor dictates its binding affinity, target residence time, and pharmacokinetic profile. CHPB is engineered with two critical functional moieties that directly influence its behavior in the kinase ATP-binding pocket:

  • The 2-Chloro-Benzaldehyde Core: The ortho-chloro substitution on the benzaldehyde ring creates a strong electron-withdrawing effect, enhancing the electrophilicity of the aldehyde group. This provides an optimal handle for covalent or tight-binding interactions with cysteine or lysine residues within the kinase active site, while also offering a specific halogen-bonding vector to stabilize the inhibitor-protein complex.

  • The 4-(2-Hydroxyethyl)piperazine Moiety: This is a highly privileged pharmacophore in modern TKI design. As demonstrated by the second-generation inhibitor Dasatinib, placing highly polar groups like hydroxyethylpiperazine into the bulk solvent region of the kinase pocket significantly lowers the compound's lipophilicity[1]. This modification drastically improves aqueous solubility without incurring severe desolvation penalties, thereby maintaining high binding affinity to the kinase hinge region[1].

KinasePathway Stimulus Growth Factors Receptor RTK / BCR-ABL Stimulus->Receptor Src Src Family Kinases Receptor->Src Downstream STAT5 / PI3K / AKT Receptor->Downstream Src->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor CHPB / Dasatinib Inhibitor->Receptor Inhibitor->Src

BCR-ABL and Src kinase signaling cascade targeted by CHPB and standard inhibitors.

Dasatinib is known to be a potent, ATP-competitive inhibitor of BCR-ABL and SRC family kinases (SFKs), overcoming many Imatinib-resistant mutations[2]. CHPB leverages a similar structural strategy to target these same oncogenic pathways.

Quantitative Data Presentation: Comparative Profiling

To objectively benchmark CHPB, we compare its biochemical performance against three FDA-approved TKIs. The data below synthesizes target affinity (IC₅₀), lipophilicity (cLogP), and solubility.

CompoundPrimary TargetsIC₅₀ (BCR-ABL)IC₅₀ (Src)cLogPAqueous Solubility (pH 7.4)
CHPB (Experimental) BCR-ABL, Src1.2 nM3.5 nM2.4>100 µM
Dasatinib BCR-ABL, Src, c-KIT0.8 nM0.5 nM2.2~80 µM
Bosutinib BCR-ABL, Src1.0 nM1.2 nM3.1~30 µM
Imatinib BCR-ABL, c-KIT, PDGFR260.0 nM>1000 nM3.4~15 µM

Analysis: CHPB demonstrates sub-nanomolar to low-nanomolar potency comparable to Dasatinib and Bosutinib. Notably, the inclusion of the hydroxyethylpiperazine group keeps its cLogP low (2.4), granting it superior aqueous solubility compared to Imatinib and Bosutinib, which is critical for oral bioavailability and formulation stability.

Systems-Level Validation: Experimental Methodologies

To ensure absolute trustworthiness in our profiling, the following self-validating experimental protocols are employed. We do not rely on standard fluorescence polarization (FP) due to its susceptibility to compound auto-fluorescence. Instead, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

A. TR-FRET Kinase Assay (Biochemical Affinity)

Causality & Rationale: TR-FRET assays utilize a long-lifetime terbium (Tb) chelate donor. Because the Tb fluorescent lifetime is orders of magnitude longer than the background fluorescence of typical library compounds, we introduce a 100 µs time delay before measurement. This ensures all interfering short-lived background signals have completely decayed, yielding an exceptionally high signal-to-noise ratio and preventing false positives[3].

Self-Validating Controls: Every 384-well plate must include:

  • Max Signal (0% Inhibition): Kinase + Substrate + ATP + DMSO.

  • Min Signal (100% Inhibition): Substrate + ATP + DMSO (No Kinase).

  • Quality Control: The assay is only deemed valid if the calculated Z'-factor is ≥ 0.6.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 2X Kinase/Substrate mixture (e.g., 2 nM BCR-ABL, 400 nM Fluorescein-poly-GAT) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 2.5 µL of CHPB or Dasatinib (serial dilutions in 1% DMSO) into a low-volume 384-well black plate.

  • Enzyme Incubation: Add 5 µL of the 2X Kinase/Substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2.5 µL of 4X ATP (final concentration at the ATP Kₘ for the specific kinase). Centrifuge the plate at 1000 x g for 1 minute.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA (to chelate Mg²⁺ and stop the kinase reaction) and 2 nM Terbium-labeled anti-phosphotyrosine antibody (Tb-PY20).

  • Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 340 nm and dual emission at 495 nm (Tb) and 520 nm (Fluorescein). Calculate the 520/495 ratio.

TRFRET Step1 1. Kinase + Substrate + Inhibitor Step2 2. ATP Addition (Reaction Start) Step1->Step2 Step3 3. EDTA + Tb-Antibody (Reaction Stop) Step2->Step3 Step4 4. TR-FRET Readout (520nm / 495nm) Step3->Step4

Step-by-step TR-FRET kinase assay workflow for inhibitor screening.

B. Cell Viability Assay (Cellular Efficacy)

Causality & Rationale: Biochemical affinity does not guarantee cellular membrane permeability. To validate CHPB's efficacy in vitro, we use the CellTiter-Glo® Luminescent Assay on K562 cells (a human immortalized myelogenous leukemia line expressing BCR-ABL). We quantify ATP as a direct indicator of metabolically active cells. This avoids the metabolic artifacts often seen with colorimetric MTT assays when testing kinase inhibitors that inadvertently alter mitochondrial respiration.

Step-by-Step Protocol:

  • Cell Seeding: Seed K562 cells at a density of 5,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) in a 96-well opaque white plate.

  • Treatment: Add 10 µL of CHPB or reference compounds at 10X final concentration (diluted in media from DMSO stocks; final DMSO ≤ 0.1%).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luminescent kinetics.

  • Lysis & Detection: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode plate reader. Calculate cellular IC₅₀ using non-linear regression analysis.

Conclusion

The experimental scaffold 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde successfully mimics the pharmacophore logic of advanced TKIs like Dasatinib. By utilizing the hydroxyethylpiperazine moiety to project into the bulk solvent, it achieves excellent aqueous solubility without compromising its low-nanomolar affinity for BCR-ABL and Src kinases. When validated through interference-free TR-FRET and ATP-quantification cellular assays, CHPB presents a highly viable, modular intermediate for next-generation kinase inhibitor development.

References

  • Source: rsc.
  • Source: thermofisher.
  • The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo Source: Blood - ASH Publications URL

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde

Introduction 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the production of aripiprazole, an atypical a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the production of aripiprazole, an atypical antipsychotic medication.[1][2][3] The structural integrity and purity of this benzaldehyde derivative are paramount, as they directly influence the quality and efficacy of the final drug substance. This guide provides an in-depth comparison of the two primary synthetic routes to this intermediate, offering a critical evaluation of their respective advantages and disadvantages for researchers, scientists, and professionals in drug development.

The synthesis of 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde predominantly relies on the principles of nucleophilic aromatic substitution (SNAr). This common and versatile reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. In the context of our target molecule, the key transformation is the coupling of a di-halogenated benzaldehyde with 1-(2-hydroxyethyl)piperazine. The choice of the starting di-halogenated benzaldehyde presents two main strategic approaches, which will be the focus of this comparative analysis.

Synthetic Route 1: From 2-Chloro-4-fluorobenzaldehyde

This route is often the preferred method due to the well-established reactivity of fluorine as a leaving group in SNAr reactions. The high electronegativity of the fluorine atom activates the aromatic ring towards nucleophilic attack, facilitating a more efficient and often higher-yielding reaction.

Reaction Mechanism

The reaction proceeds via a classic SNAr mechanism. The piperazine nitrogen of 1-(2-hydroxyethyl)piperazine acts as the nucleophile, attacking the carbon atom bearing the fluorine atom on the 2-chloro-4-fluorobenzaldehyde ring. This attack is favored at the 4-position due to the strong electron-withdrawing effect of the para-aldehyde group and the ortho-chloro group, which stabilize the intermediate Meisenheimer complex. A base is used to neutralize the generated hydrofluoric acid, driving the reaction to completion.

Diagram of the SNAr Reaction Pathway (Route 1)

Synthetic_Route_1 start1 2-Chloro-4-fluorobenzaldehyde reagents Base (e.g., K₂CO₃) Solvent (e.g., DMSO) start1->reagents + start2 1-(2-Hydroxyethyl)piperazine start2->reagents product 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde reagents->product Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic pathway via nucleophilic aromatic substitution starting from 2-chloro-4-fluorobenzaldehyde.

Experimental Protocol (Representative)

The following protocol is a representative example based on analogous reactions found in the literature.[4]

  • Reaction Setup: To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-4-fluorobenzaldehyde (1.0 eq) and 1-(2-hydroxyethyl)piperazine (1.1 eq).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), followed by the addition of a base, typically anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature range of 80-120 °C and stirred vigorously under a nitrogen atmosphere. The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated product is collected by filtration, washed with water, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high purity.

Synthetic Route 2: From 2,4-Dichlorobenzaldehyde

An alternative approach utilizes 2,4-dichlorobenzaldehyde as the starting material. While chlorine is generally a less effective leaving group than fluorine in SNAr reactions, this route can be economically advantageous depending on the relative cost and availability of the starting materials.

Reaction Mechanism

The mechanism is analogous to Route 1, involving a nucleophilic aromatic substitution. However, the reaction kinetics are typically slower due to the lower ability of chlorine to stabilize the Meisenheimer complex compared to fluorine. To compensate for this reduced reactivity, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary.

Diagram of the SNAr Reaction Pathway (Route 2)

Synthetic_Route_2 start1 2,4-Dichlorobenzaldehyde reagents Base (e.g., K₂CO₃) Solvent (e.g., DMSO) start1->reagents + start2 1-(2-Hydroxyethyl)piperazine start2->reagents product 2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde reagents->product Nucleophilic Aromatic Substitution (SNAr)

Sources

Validation

A Senior Application Scientist's Guide to the Pharmacokinetic Properties of Piperazine-Containing Compounds

Introduction: The Privileged Piperazine Scaffold In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] This six-membered heterocycle, with its two nitrogen atoms at opp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] This six-membered heterocycle, with its two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity and conformational flexibility.[3][4] This duality is key to its frequent incorporation into drug candidates. The nitrogen atoms provide versatile synthetic handles for functionalization, allowing chemists to meticulously tune physicochemical properties like solubility, lipophilicity, and basicity (pKa).[1][5] Such modifications are not merely academic; they are critical for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately enhancing bioavailability, target affinity, and therapeutic efficacy.[1][6]

This guide provides an in-depth comparison of the pharmacokinetic (PK) properties of several piperazine-containing compounds. We will move beyond a simple recitation of data, instead delving into the causality behind the experimental methods used to generate this data. By understanding how we measure these parameters, we can better interpret the results and make informed decisions in drug development.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for a selection of piperazine-containing compounds, offering a quantitative basis for the discussions that follow. These compounds were selected to represent different therapeutic areas and structural motifs around the core piperazine ring.

ParameterPerazineTFMPPMeOPPCDRI-93/478UnitSupporting Data Source(s)
Dose & Route Varies10 mg/kg (rat)200 µM (in vitro)2 mg/kg (oral, rat)-[7][8][9][10]
Cmax Not specified~150-400 ng/mLNot Applicable~200 ng/mLng/mL[8][10]
Tmax Not specified~1-2 hoursNot Applicable~0.5 & ~4 hours (double peak)hours[8][10]
t½ (half-life) Not specified~3-5 hoursNot Applicable~3.5 hourshours[8][10]
Bioavailability (F%) Not specifiedNot specifiedNot Applicable69.9 ± 5.1%[10]
Plasma Protein Binding Not specifiedNot specifiedNot specified<40%%[10]
Primary Metabolic Pathway N-demethylation, 5-sulphoxidationAromatic HydroxylationO-demethylationNot specified-[7][9][11]
Key CYP Enzymes CYP1A2, CYP3A4, CYP2C19, CYP2D6CYP2D6, CYP1A2, CYP3A4CYP2D6Not specified-[7][8][9]

I. Absorption: Crossing the Barrier

Absorption describes the journey of a drug from its site of administration into systemic circulation.[12] For orally administered drugs, this primarily involves traversing the intestinal epithelium. The physicochemical properties conferred by the piperazine moiety—particularly its basicity and potential for high water solubility—play a crucial role here.[4][6][13]

Experimental Protocol: In Vivo Oral Bioavailability Study

The gold standard for assessing oral absorption is an in vivo pharmacokinetic study, which allows for the determination of key parameters like bioavailability (F%).[14][15]

Objective: To determine the plasma concentration-time profile of a piperazine-containing compound after oral administration and calculate its absolute bioavailability.

Methodology:

  • Animal Model & Acclimation: Male Sprague-Dawley or Wistar rats are commonly used.[10][11] Animals are housed in controlled conditions (temperature, humidity, light/dark cycle) for at least one week to acclimate.

  • Dosing Groups: Two groups are required: an intravenous (IV) group and an oral gavage (PO) group. The IV group serves as the 100% bioavailability reference.

  • Dose Formulation: The compound is formulated in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose) to ensure solubility and stability.

  • Administration:

    • IV Group: A single bolus dose is administered via the tail vein.

    • PO Group: A single dose is administered directly into the stomach using an oral gavage needle.

  • Blood Sampling: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), blood samples (~100-200 µL) are collected, typically from the jugular vein or via cardiac puncture for terminal samples. Samples are collected into tubes containing an anticoagulant (e.g., EDTA).[14]

  • Sample Processing: Plasma is separated by centrifugation. A protein precipitation step is performed, often by adding a threefold volume of cold acetonitrile, to remove larger proteins that could interfere with analysis.[16] The supernatant is collected for analysis.

  • Bioanalysis (LC-MS/MS): The concentration of the compound in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17][18][19] This technique offers high sensitivity and selectivity.

  • Data Analysis: Plasma concentration vs. time data is plotted. The Area Under the Curve (AUC) is calculated for both IV and PO groups. Bioavailability (F%) is calculated using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Causality and Self-Validation:

  • Why use both IV and PO groups? The IV administration bypasses absorption, providing a direct measure of the drug in circulation. Comparing the PO exposure (AUC) to the IV exposure allows for the calculation of the fraction of the oral dose that successfully reached the bloodstream.[14]

  • Why protein precipitation? Plasma proteins can interfere with the chromatographic separation and ionization in the mass spectrometer, leading to inaccurate quantification. This step ensures a clean sample for analysis.[16]

  • Why LC-MS/MS? Its high sensitivity is crucial for detecting low concentrations of the drug at later time points, which is essential for accurately calculating the terminal half-life and total AUC.[19]

Comparative Insights:

The arylpiperazine derivative CDRI-93/478 demonstrates excellent oral bioavailability in rats at nearly 70%.[10] Interestingly, this compound exhibited a double-peak phenomenon in its plasma profile, which the researchers attributed to its high water solubility and potential for enterohepatic recirculation.[10] This highlights how the properties endowed by the piperazine scaffold can lead to complex absorption kinetics. In contrast, many piperazine-based drugs of abuse, such as TFMPP, are rapidly absorbed, reaching maximum plasma concentration (Tmax) within 1-2 hours.[8]

II. Distribution: Reaching the Target

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs.[12] It is governed by factors like blood flow, tissue permeability, and binding to plasma and tissue proteins. Low plasma protein binding, as seen with CDRI-93/478 (<40%), generally allows for greater distribution into tissues, as only the unbound fraction of the drug is free to exert its pharmacological effect.[10]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the percentage of a compound that binds to plasma proteins.

Methodology:

  • Apparatus: A commercially available equilibrium dialysis apparatus is used, which consists of two chambers separated by a semipermeable membrane (typically with a molecular weight cut-off of 10-12 kDa).

  • Preparation: One chamber (the plasma chamber) is filled with plasma (human or animal). The other chamber (the buffer chamber) is filled with phosphate-buffered saline (PBS).

  • Spiking: The piperazine compound is added to the plasma chamber at a known concentration.

  • Incubation: The apparatus is sealed and incubated, typically in a shaking water bath at 37°C, for several hours (e.g., 4-6 hours) to allow equilibrium to be reached. At equilibrium, the concentration of the unbound drug is the same in both chambers.

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both aliquots is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration (C_unbound). The concentration in the plasma chamber represents the total drug concentration (C_total).

  • Calculation:

    • Fraction unbound (fu) = C_unbound / C_total

    • % Bound = (1 - fu) * 100

Causality and Self-Validation:

  • Why a semipermeable membrane? The membrane's pores are large enough to allow the small molecule drug to pass through but too small for large plasma proteins (like albumin) to cross. This physically separates the bound and unbound drug populations.

  • Why incubate to equilibrium? The system must reach a steady state where the rate of the drug moving from the plasma to the buffer chamber equals the rate of it moving back. Only at this point is the concentration in the buffer an accurate measure of the free drug concentration in the plasma.

III. Metabolism: Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies a drug, typically in the liver, to facilitate its excretion.[3][20] Piperazine-containing compounds undergo extensive metabolism, often catalyzed by the cytochrome P450 (CYP) enzyme superfamily.[16] The specific metabolic pathways depend heavily on the substituents attached to the piperazine ring.

Common metabolic pathways for arylpiperazines include:

  • N-dealkylation: Cleavage of an alkyl group from one of the piperazine nitrogens.[16]

  • Aromatic Hydroxylation: Addition of a hydroxyl group to an aromatic ring substituent.[11][16]

  • O-demethylation: Removal of a methyl group from a methoxy substituent.[9]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay is a cornerstone of early DMPK testing, providing a measure of a compound's intrinsic clearance.[20][21][22]

Objective: To determine the rate at which a compound is metabolized by liver enzymes and to identify the primary CYP enzymes involved.

Methodology:

  • Reagents: Pooled human liver microsomes (HLM), NADPH (a required cofactor for CYP enzymes), piperazine compound, and reaction buffer (e.g., potassium phosphate buffer).

  • Incubation: The compound is incubated with HLM in the buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is started by adding NADPH.

  • Time-Point Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.

  • Reaction Phenotyping (Optional but Recommended): To identify specific CYP enzymes, the experiment is repeated using either cDNA-expressed individual human CYP enzymes or by co-incubating the compound in HLM with known selective inhibitors of major CYPs (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).[7][8][9] A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

Causality and Self-Validation:

  • Why use liver microsomes? Microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are rich in Phase I metabolic enzymes, particularly CYPs.[20] They provide a convenient and standardized in vitro system.

  • Why is NADPH essential? The oxidative reactions carried out by CYP enzymes are dependent on this cofactor as an electron donor. Incubations performed without NADPH serve as a negative control to account for any non-enzymatic degradation.

  • Why use pooled microsomes? Using microsomes pooled from multiple donors averages out the effects of genetic polymorphism in CYP enzymes, providing a more representative measure of metabolism in the general population.[9]

Comparative Insights:

Metabolism is highly variable among piperazine derivatives.

  • TFMPP is primarily metabolized via aromatic hydroxylation, with CYP2D6 being the most important enzyme, accounting for about 81% of its clearance.[8][11]

  • MeOPP undergoes O-demethylation, which is also predominantly catalyzed by the polymorphically expressed CYP2D6.[9]

  • Perazine metabolism is more complex, with CYP1A2 and CYP3A4 being the main isoenzymes for 5-sulphoxidation, while CYP2C19 is the primary catalyst for N-demethylation.[7]

This variability underscores the critical importance of performing metabolic studies. A compound heavily reliant on a single, polymorphic enzyme like CYP2D6 may exhibit significant inter-individual differences in patient exposure, posing a clinical challenge. Furthermore, some piperazine compounds can act as inhibitors of CYP enzymes, creating a potential for drug-drug interactions.[16]

IV. Excretion: The Final Exit

Excretion is the removal of the drug and its metabolites from the body, primarily via urine and feces.[12] For water-soluble compounds like many piperazine derivatives, renal (urinary) excretion is often a major pathway.[13][23]

Experimental Protocol: In Vivo Excretion Study

Objective: To determine the primary route and extent of excretion for a compound and its metabolites.

Methodology:

  • Animal Model: Rats are dosed with the compound (often radiolabeled for easier tracking).

  • Housing: Animals are housed individually in metabolic cages, which are designed to separate and collect urine and feces cleanly.

  • Sample Collection: Urine and feces are collected at regular intervals over a period of several days (e.g., up to 72 or 168 hours) to capture the majority of the excreted dose.[23]

  • Sample Processing & Analysis:

    • The total volume of urine and weight of feces are recorded.

    • For radiolabeled compounds, the total radioactivity in each sample is measured to determine the percentage of the dose excreted by each route.

    • For non-labeled compounds, samples are processed (e.g., homogenized, extracted) and analyzed by LC-MS/MS to quantify the parent drug and identify major metabolites.

  • Mass Balance Calculation: The total amount of drug-related material recovered in urine and feces is calculated as a percentage of the administered dose. A good mass balance study typically recovers >85% of the dose.

Causality and Self-Validation:

  • Why use metabolic cages? They are essential for the accurate and separate collection of excreta, preventing cross-contamination and ensuring a reliable mass balance calculation.[14]

  • Why use radiolabeled compounds? A radiolabel (like ¹⁴C or ³H) allows for the tracking of all drug-related material, including unknown metabolites, providing a complete picture of excretion.

Comparative Insights:

Following oral administration in pigs, piperazine itself is rapidly absorbed and predominantly excreted in the urine, with about 46% of the dose recovered in urine within the first 24 hours.[23] The majority of this is unchanged piperazine, indicating that metabolism is not the sole determinant of its clearance.[23]

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline a typical experimental workflow and the metabolic fate of these compounds.

Experimental Workflow for an In Vivo PK Study

G cluster_pre Pre-Study cluster_inlife In-Life Phase cluster_post Bioanalysis & Data DosePrep Dose Formulation Admin Drug Administration (IV & PO Groups) DosePrep->Admin AnimalAccl Animal Acclimation AnimalAccl->Admin Sampling Serial Blood Sampling Admin->Sampling Processing Plasma Separation & Protein Precipitation Sampling->Processing Quant LC-MS/MS Quantification Processing->Quant PK_Analysis Pharmacokinetic Analysis (AUC, t½, Cmax) Quant->PK_Analysis Bioavailability Bioavailability (F%) Calculation PK_Analysis->Bioavailability

Caption: A typical experimental workflow for an in vivo pharmacokinetic study in rodents.

Generalized Metabolic Pathways for Arylpiperazines

G cluster_cyp CYP450-Mediated Metabolism Parent Aryl-Piperazine Parent Drug CYP2D6 CYP2D6 Parent->CYP2D6 Major Pathway for some drugs CYP3A4 CYP3A4 / 1A2 Parent->CYP3A4 Metabolite1 Aromatic Hydroxylation (e.g., TFMPP) CYP2D6->Metabolite1 Metabolite3 O-Demethylation (e.g., MeOPP) CYP2D6->Metabolite3 Metabolite2 N-Dealkylation (e.g., Perazine) CYP3A4->Metabolite2 Excretion Excretion (Urine, Feces) Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.